molecular formula C10H14O B3059003 2,4-Diethylphenol CAS No. 936-89-0

2,4-Diethylphenol

Cat. No.: B3059003
CAS No.: 936-89-0
M. Wt: 150.22 g/mol
InChI Key: LMLAXOBGXCTWBJ-UHFFFAOYSA-N
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Description

2,4-Diethylphenol is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O/c1-3-8-5-6-10(11)9(4-2)7-8/h5-7,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLAXOBGXCTWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239481
Record name 2,4-Diethylphenol
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Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936-89-0
Record name 2,4-Diethylphenol
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Record name 2,4-Diethylphenol
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Record name 2,4-Diethylphenol
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Record name 2,4-diethylphenol
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Record name 2,4-DIETHYLPHENOL
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Foundational & Exploratory

2,4-Diethylphenol CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 936-89-0

This technical guide provides a summary of the currently available information on 2,4-diethylphenol. It is important to note that while basic identifiers for this compound are readily available, in-depth experimental data regarding its physicochemical properties, synthesis, and biological activity are limited in publicly accessible scientific literature. Much of the available data for similar compounds, such as 2,4-dimethylphenol (B51704) and 2,4-di-tert-butylphenol, should not be directly extrapolated to this compound.

Core Properties

This compound is an alkylated phenol (B47542) with the chemical formula C₁₀H₁₄O.[1] Its structure consists of a phenol ring substituted with two ethyl groups at the second and fourth positions.

Physicochemical Data
PropertyValueSource
CAS Number 936-89-0[1]
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [2]
Boiling Point Not available (experimental)
Melting Point Not available (experimental)
Density Not available (experimental)
Solubility Not available

Synthesis and Experimental Protocols

Detailed and validated experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature. General synthetic routes for alkylated phenols, such as Friedel-Crafts alkylation of phenol with an appropriate alkylating agent (in this case, likely ethanol (B145695) or ethyl halide) in the presence of an acid catalyst, could theoretically be adapted for the synthesis of this compound. However, specific reaction conditions, catalysts, yields, and purification methods would require empirical determination.

Due to the lack of specific experimental protocols for this compound, a generalized workflow for the characterization of a synthesized chemical compound is provided below. This serves as a procedural example for researchers.

G Generalized Workflow for Chemical Compound Characterization cluster_synthesis Synthesis cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Properties cluster_safety Safety Assessment synthesis Chemical Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir purity Purity Assessment (e.g., GC, HPLC) ir->purity mp Melting Point purity->mp bp Boiling Point mp->bp solubility Solubility bp->solubility sds SDS Review & GHS Classification solubility->sds

Generalized Workflow for Chemical Compound Characterization

Biological Activity and Signaling Pathways

There is a notable absence of studies on the specific biological activities of this compound in the available scientific literature. Consequently, no signaling pathways involving this compound have been elucidated. Research on other alkylated phenols, such as 2,4-di-tert-butylphenol, has shown a range of biological effects including antioxidant, anti-inflammatory, and antimicrobial properties; however, it is crucial to reiterate that these findings cannot be directly attributed to this compound without dedicated experimental investigation.

Safety Information

A definitive and universally adopted GHS classification for this compound is not available. Some sources indicate that a comprehensive hazard assessment for this specific substance has not been conducted.[3] As with any chemical compound with limited toxicological data, this compound should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For any handling, storage, or disposal, consulting a comprehensive and up-to-date Safety Data Sheet (SDS) from the supplier is mandatory.

References

An In-depth Technical Guide to 2,4-Diethylphenol: IUPAC Nomenclature and Chemical Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the IUPAC name and chemical structure of 2,4-diethylphenol, a disubstituted phenolic compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences.

IUPAC Nomenclature

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1][2] This name is derived from the following structural features:

  • Phenol: The parent structure is a benzene (B151609) ring bonded to a hydroxyl (-OH) group.

  • Diethyl: Two ethyl (-CH₂CH₃) groups are attached to the benzene ring.

  • 2,4-: These locants indicate the positions of the ethyl substituents on the benzene ring relative to the hydroxyl group, which is assigned position 1.

Chemical Structure and Representation

The chemical structure of this compound consists of a phenolic ring with ethyl groups at the ortho and para positions.

Molecular Formula: C₁₀H₁₄O[1][2]

SMILES (Simplified Molecular-Input Line-Entry System): CCC1=CC(=C(C=C1)O)CC[1]

InChI (IUPAC International Chemical Identifier): InChI=1S/C10H14O/c1-3-8-5-6-10(11)9(4-2)7-8/h5-7,11H,3-4H2,1-2H3[1][2]

The following diagram illustrates the two-dimensional chemical structure of this compound.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,4-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of 2,4-diethylphenol. The information is intended to support research, development, and drug discovery activities by providing key data points, experimental methodologies, and insights into the compound's behavior.

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing essential data for handling, formulation, and experimental design.

PropertyValueReference
CAS Number 936-89-0[1]
Molecular Formula C10H14O[1][2]
Molecular Weight 150.22 g/mol [1][2]
Boiling Point 237.7 °C at 760 mmHg[1]
Density 0.978 g/cm³[1]
Flash Point 106.2 °C[1]
LogP (Octanol-Water Partition Coefficient) 2.517[1]
Refractive Index 1.527[1]
Appearance Not explicitly available for this compound, but similar phenols like 2,4-dimethylphenol (B51704) appear as colorless crystals or a clear, dark amber liquid.[3]

Chemical Properties

The chemical properties of this compound, particularly its acidity, are crucial for understanding its reactivity and behavior in different chemical environments.

PropertyValue/InformationReference
IUPAC Name This compound[2]
Acidity (pKa) The pKa of the parent compound, phenol (B47542), is approximately 9.99. The presence of two electron-donating ethyl groups on the aromatic ring is expected to slightly increase the pKa, making this compound a very weak acid. The pKa of the structurally similar 2,4-dimethylphenol is 10.6.[4][5]
Reactivity As a phenol, it is incompatible with acid chlorides, acid anhydrides, bases, and oxidizing agents. It may also corrode certain metals like steel, brass, and copper.[4][6]
Stability Phenols are generally stable under recommended storage conditions.[6]

Spectroscopic Data

Spectroscopy Type Anticipated Features
¹H NMR Signals corresponding to the aromatic protons, the hydroxyl proton, and the ethyl group protons (quartets and triplets) would be expected.
¹³C NMR Resonances for the aromatic carbons (including those bonded to the hydroxyl and ethyl groups) and the ethyl group carbons would be present.
Infrared (IR) A characteristic broad absorption band for the O-H stretch of the phenolic hydroxyl group, as well as bands for C-H and C=C stretching of the aromatic ring and alkyl groups.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of this compound (150.22 g/mol ) would be observed, along with characteristic fragmentation patterns.

Experimental Protocols

Detailed methodologies for determining key chemical properties are provided below.

4.1. Determination of pKa by Spectrophotometry

This protocol outlines a general method for determining the acid dissociation constant (pKa) of a phenolic compound.

G Workflow for pKa Determination by Spectrophotometry cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_phenol Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). prep_buffers Prepare a series of buffer solutions with known pH values spanning the expected pKa. add_phenol Add a small, constant volume of the phenol stock solution to each buffer solution. prep_buffers->add_phenol Transfer to cuvettes measure_abs Measure the absorbance of each solution at the wavelength of maximum absorbance for the ionized and non-ionized forms of the phenol. add_phenol->measure_abs calc_ratio Calculate the ratio of the concentrations of the ionized to non-ionized forms using the measured absorbances. measure_abs->calc_ratio plot_data Plot the pH of the buffer solutions versus the logarithm of the concentration ratio. calc_ratio->plot_data det_pka Determine the pKa from the plot, which is the pH at which the logarithm of the ratio is zero. plot_data->det_pka

Caption: Workflow for pKa Determination by Spectrophotometry.

Methodology:

  • Solution Preparation : Prepare a stock solution of this compound in a solvent in which both the acidic and basic forms are soluble, such as ethanol. Also, prepare a series of buffer solutions with precisely known pH values that bracket the estimated pKa of the phenol.[7]

  • Spectrophotometric Measurements : For each buffer solution, a constant aliquot of the phenol stock solution is added. The absorbance of each solution is then measured at a wavelength where the ionized and non-ionized forms of the phenol have different absorption characteristics.[7][8]

  • Data Analysis : The ratio of the concentrations of the ionized ([A⁻]) and non-ionized ([HA]) forms of the phenol is calculated from the absorbance data. A plot of pH versus log([A⁻]/[HA]) is generated. According to the Henderson-Hasselbalch equation, the pKa is the pH at which the concentration of the acidic and basic forms are equal, meaning log([A⁻]/[HA]) = 0.[7]

4.2. Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is a standard approach for determining the LogP of a compound.[9]

G Workflow for LogP Determination (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvents Saturate 1-octanol (B28484) with water and water with 1-octanol. prep_solution Prepare a solution of this compound in either the water-saturated octanol (B41247) or the octanol-saturated water. prep_solvents->prep_solution mix_phases Mix the prepared solution with the other saturated solvent in a separatory funnel. prep_solution->mix_phases shake Shake the mixture for a sufficient time to allow for equilibrium to be reached. mix_phases->shake separate Allow the two phases (octanol and water) to separate completely. shake->separate sample_phases Carefully sample each phase for analysis. separate->sample_phases measure_conc Determine the concentration of this compound in both the octanol and aqueous phases using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy). sample_phases->measure_conc calc_logp Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. measure_conc->calc_logp

Caption: Workflow for LogP Determination (Shake-Flask Method).

Methodology:

  • Preparation : Both 1-octanol and water are mutually saturated before the experiment to ensure thermodynamic equilibrium. A known amount of this compound is dissolved in one of the phases.[9][10]

  • Equilibration : The two phases are combined in a separatory funnel and shaken vigorously to facilitate the partitioning of the solute between the two immiscible liquids. The mixture is then allowed to stand until the phases have clearly separated.[9][10]

  • Analysis : The concentration of this compound in each phase is determined using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).[9][10]

  • Calculation : The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Synthesis and Reactivity

While a specific synthesis protocol for this compound was not detailed in the search results, a general approach for the synthesis of substituted phenols is presented below. The reactivity of this compound is characteristic of hindered phenols, which are known for their antioxidant properties.

G General Synthesis Pathway for Substituted Phenols start Starting Material (e.g., m-xylene (B151644) for 2,4-dimethylphenol) sulfonation Sulfonation start->sulfonation salting_out Salting Out sulfonation->salting_out alkali_fusion Alkali Fusion salting_out->alkali_fusion acidification Acidification alkali_fusion->acidification product Final Product (e.g., 2,4-dimethylphenol) acidification->product

Caption: General Synthesis Pathway for Substituted Phenols.

A common route for the synthesis of alkylated phenols involves the sulfonation of the corresponding alkylbenzene, followed by salting out, alkali fusion, and finally acidification to yield the desired phenol.[11] For instance, 2,4-dimethylphenol can be synthesized from m-xylene through this pathway.[11] It is plausible that a similar strategy could be employed for the synthesis of this compound starting from 1,3-diethylbenzene.

In terms of reactivity, the phenolic hydroxyl group can undergo various reactions, and the aromatic ring is activated towards electrophilic substitution. The ethyl groups at the ortho and para positions will influence the regioselectivity of these reactions. The oxidative coupling of 2,4-disubstituted phenols, such as 2,4-xylenol, has been shown to yield the corresponding tetrasubstituted-2,2′-biphenols.[12]

References

An In-depth Technical Guide to the Solubility of 2,4-Diethylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2,4-diethylphenol in organic solvents. Due to a notable lack of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on physicochemical principles and the known behavior of similar alkylphenols. Furthermore, a detailed, generalized experimental protocol for the accurate determination of solubility is provided to empower researchers to generate this critical data in-house. This guide is intended to be a valuable resource for professionals in research, development, and formulation who require an understanding of the solubility characteristics of this compound for its effective application.

Introduction to this compound and its Solubility

This compound is an organic compound belonging to the alkylphenol family. Its molecular structure, featuring a hydroxyl group attached to a benzene (B151609) ring substituted with two ethyl groups, dictates its physicochemical properties, including its solubility. The interplay between the polar hydroxyl group, capable of hydrogen bonding, and the nonpolar diethyl-substituted aromatic ring governs its interaction with various solvents.

Understanding the solubility of this compound is paramount for a multitude of applications, including its use as a synthetic intermediate, its formulation in various products, and its study in biological systems. The choice of an appropriate solvent is critical for reaction kinetics, purification processes, and the development of stable formulations.

Qualitative Solubility Profile of this compound

While specific quantitative data is scarce, the principle of "like dissolves like" provides a strong framework for predicting the solubility of this compound in different classes of organic solvents. As a general rule, alkylphenols are soluble in many organic solvents, including alcohols, acetone, and toluene. The solubility in hydrocarbons tends to increase with the length of the alkyl chains.

The following table summarizes the expected qualitative solubility of this compound in various organic solvents.

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Protic Methanol, EthanolSoluble to Freely SolubleThe hydroxyl group of this compound can form hydrogen bonds with the hydroxyl group of the alcohol, while the diethylphenyl group has favorable interactions with the alkyl part of the alcohol.
Polar Aprotic Acetone, AcetonitrileSolubleThe polarity of these solvents allows for favorable dipole-dipole interactions with the phenol (B47542) moiety.
Nonpolar Aprotic Toluene, Hexane, EtherSolubleThe nonpolar diethyl-substituted benzene ring will have strong van der Waals interactions with nonpolar solvents. The presence of two ethyl groups enhances its lipophilicity.

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed, generalized protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is robust and relies on the accurate measurement of mass.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Glass vials with screw caps

  • Micropipettes

  • Drying oven

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial.

    • Record the initial mass of the vial with the solid.

    • Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, visually confirm the presence of excess solid.

    • Centrifuge the vial at a high speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully transfer a known volume (e.g., 2 mL) of the clear supernatant to a pre-weighed, clean, and dry vial using a micropipette.

    • Record the mass of the vial with the supernatant.

    • Place the vial with the supernatant in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a vacuum oven at a moderate temperature is ideal).

    • Continue drying until a constant mass is achieved, indicating complete solvent evaporation.

    • Record the final mass of the vial containing the dried solute.

3.3. Data Analysis

  • Mass of the solvent:

    • Mass of solvent = (Mass of vial + supernatant) - (Mass of vial with dried solute)

  • Mass of the dissolved solute:

    • Mass of dissolved solute = (Mass of vial with dried solute) - (Mass of empty vial)

  • Solubility Calculation:

    • Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

experimental_workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_analysis 4. Analysis cluster_calc 5. Calculation prep1 Add excess this compound to a tared vial prep2 Add a known volume of organic solvent prep1->prep2 equil Agitate in a thermostatic shaker (e.g., 24-48 hours at 25°C) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 an1 Transfer a known volume of supernatant to a tared vial sep1->an1 an2 Evaporate the solvent in a drying oven an1->an2 an3 Weigh the dried solute an2->an3 calc Calculate solubility (g/100 g solvent) an3->calc

Gravimetric solubility determination workflow.

Conclusion

A Technical Guide to the Physicochemical Properties of 2,4-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2,4-diethylphenol, including detailed experimental protocols for their determination. The information presented is intended to support research, development, and quality control activities within the pharmaceutical and chemical industries.

Physicochemical Data of this compound

The accurate determination of physical constants such as melting and boiling points is fundamental in the identification, purity assessment, and handling of chemical compounds. The following table summarizes the available data for this compound.

PropertyValuePressureNotes
Melting Point46.81 °CNot specifiedEstimated value.[1]
Boiling Point237.7 °C760 mmHg[1]

Experimental Protocols for Physical Property Determination

Accurate and reproducible determination of melting and boiling points is crucial for the characterization of chemical substances. The following sections detail standardized laboratory procedures for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp and occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting range.

Principle: A small, finely powdered sample of the organic solid is heated slowly and uniformly. The temperatures at which the substance begins to liquefy and at which it becomes completely liquid are recorded as the melting range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Heating medium (e.g., mineral oil, silicone oil)

Procedure:

  • Sample Preparation: A small amount of the solid organic compound is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup (Thiele Tube Method):

    • The Thiele tube is filled with a suitable heating oil.

    • The packed capillary tube is attached to a thermometer using a rubber band or a small piece of rubber tubing. The bottom of the capillary tube should be level with the thermometer bulb.

    • The thermometer and capillary tube assembly is inserted into the Thiele tube, ensuring the heating oil level is above the sample.

  • Heating: The side arm of the Thiele tube is heated gently with a Bunsen burner or a micro-burner. The design of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

MeltingPointWorkflow A Sample Preparation: Finely powder the solid B Capillary Packing: Fill and pack the capillary tube A->B C Apparatus Setup: Attach capillary to thermometer and place in Thiele tube B->C D Heating: Heat the Thiele tube side arm slowly C->D E Observation: Record the temperature range of melting D->E F Result: Melting Point Range E->F

Caption: Workflow for the experimental determination of a liquid's boiling point.

References

An In-depth Technical Guide to the Synthesis of 2,4-Diethylphenol from Phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-diethylphenol from phenol (B47542), a key intermediate in the production of various pharmaceuticals and specialty chemicals. The primary method for this transformation is the Friedel-Crafts alkylation of phenol with an ethylating agent, typically ethanol (B145695), in the presence of an acid catalyst. This document details the underlying reaction mechanisms, explores various catalytic systems, presents detailed experimental protocols, and summarizes quantitative data to aid researchers in the efficient and selective synthesis of this compound.

Introduction

Phenol and its alkylated derivatives are fundamental building blocks in organic synthesis. Among these, this compound serves as a crucial precursor in the development of a range of bioactive molecules and industrial compounds. The introduction of ethyl groups at the ortho and para positions of the phenol ring significantly modifies its chemical and physical properties, making it a versatile intermediate. The most common route to this compound is the electrophilic aromatic substitution of phenol with an ethylating agent, a classic example of the Friedel-Crafts alkylation reaction.[1]

The selection of an appropriate catalyst and the optimization of reaction conditions are paramount to achieving high yields and selectivity for the desired 2,4-diethyl isomer, while minimizing the formation of byproducts such as mono-ethylphenols (o-ethylphenol and p-ethylphenol), other diethylphenol isomers (e.g., 2,6-diethylphenol), and polyethylated phenols. This guide will focus on the liquid-phase synthesis, which offers advantages in terms of operational simplicity and control over reaction parameters.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from phenol and ethanol proceeds via an electrophilic aromatic substitution mechanism, catalyzed by a strong acid. The overall reaction can be summarized as follows:

C₆H₅OH + 2 CH₃CH₂OH → (CH₃CH₂)₂C₆H₃OH + 2 H₂O

The reaction pathway involves the following key steps:

  • Generation of the Electrophile: The acid catalyst protonates the hydroxyl group of ethanol, leading to the formation of a protonated alcohol. This intermediate then loses a molecule of water to form an ethyl carbocation (CH₃CH₂⁺), which acts as the electrophile.

  • Electrophilic Attack: The electron-rich phenol ring attacks the ethyl carbocation. The hydroxyl group of phenol is an activating group and directs the incoming electrophile to the ortho and para positions. The first ethylation can occur at either the ortho or para position to form 2-ethylphenol (B104991) or 4-ethylphenol.

  • Second Alkylation: The mono-ethylated phenol undergoes a second electrophilic substitution with another ethyl carbocation. The existing alkyl group further activates the ring, and the second ethyl group adds to one of the remaining activated positions (ortho or para to the hydroxyl group). To obtain this compound, the initial product is either 2-ethylphenol, which is then ethylated at the para position, or 4-ethylphenol, which is subsequently ethylated at the ortho position.

  • Deprotonation: In each alkylation step, a proton is eliminated from the intermediate carbocation (arenium ion) to restore the aromaticity of the ring.

Potential Side Reactions:

  • O-Alkylation: The phenoxide ion can be ethylated to form ethyl phenyl ether.

  • Formation of other isomers: Besides this compound, other isomers like 2,6-diethylphenol (B86025) and 3,5-diethylphenol (B75064) can be formed.

  • Polyalkylation: Further ethylation can lead to the formation of tri- and tetra-ethylphenols.

  • Rearrangement: Under certain conditions, isomerization of the alkylphenols can occur.

The following diagram illustrates the primary reaction pathway for the synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: First Alkylation cluster_step3 Step 3: Second Alkylation Phenol Phenol o_Ethylphenol 2-Ethylphenol Phenol->o_Ethylphenol + CH₃CH₂⁺ p_Ethylphenol 4-Ethylphenol Phenol->p_Ethylphenol + CH₃CH₂⁺ Ethanol Ethanol (CH₃CH₂OH) EthylCarbocation Ethyl Carbocation (CH₃CH₂⁺) Ethanol->EthylCarbocation + H⁺ Catalyst Acid Catalyst (e.g., Zeolite) Diethylphenol This compound o_Ethylphenol->Diethylphenol + CH₃CH₂⁺ p_Ethylphenol->Diethylphenol + CH₃CH₂⁺

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not abundantly available in open literature, the following general procedures are based on analogous Friedel-Crafts alkylations of phenol and can be adapted and optimized for this specific synthesis. The use of solid acid catalysts like zeolites is highlighted due to their advantages in terms of handling, reusability, and reduced environmental impact compared to traditional Lewis acids.[2]

General Procedure for Liquid-Phase Ethylation of Phenol using a Solid Acid Catalyst

This protocol outlines a general laboratory-scale procedure for the synthesis of this compound using a solid acid catalyst such as a zeolite (e.g., H-BEA, H-Y) or an acid-activated clay.

Materials:

  • Phenol (reagent grade)

  • Ethanol (anhydrous)

  • Solid acid catalyst (e.g., Zeolite H-BEA, activated montmorillonite (B579905) clay)

  • Inert solvent (e.g., n-heptane, decalin - optional)

  • Sodium hydroxide (B78521) solution (for work-up)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer or temperature probe

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification)

Procedure:

  • Catalyst Activation: The solid acid catalyst should be activated prior to use by heating it in an oven (e.g., at 120-150 °C for several hours) to remove any adsorbed water.

  • Reaction Setup: Assemble the three-necked flask with the magnetic stirrer, reflux condenser, and thermometer. Add the activated solid acid catalyst to the flask, followed by phenol and the optional inert solvent.

  • Reaction Initiation: Heat the mixture to the desired reaction temperature (typically between 120 °C and 200 °C) with vigorous stirring.

  • Addition of Ethylating Agent: Slowly add anhydrous ethanol from the dropping funnel to the reaction mixture over a period of time. The molar ratio of phenol to ethanol is a critical parameter to be optimized, but a starting point could be in the range of 1:2 to 1:4.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Catalyst Removal: Separate the solid catalyst from the reaction mixture by filtration. The catalyst can be washed with a solvent, dried, and potentially reused.

  • Neutralization and Extraction: Transfer the filtrate to a separatory funnel and wash it with a dilute sodium hydroxide solution to remove any unreacted phenol. Then, wash with water until the aqueous layer is neutral. Extract the organic layer with a suitable organic solvent.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

The following diagram illustrates a general experimental workflow for this synthesis.

Experimental_Workflow cluster_preparation 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Catalyst_Activation Activate Solid Acid Catalyst Reaction_Setup Set up Reaction Apparatus Catalyst_Activation->Reaction_Setup Reagent_Prep Prepare Phenol and Ethanol Reagent_Prep->Reaction_Setup Heating Heat Phenol and Catalyst Reaction_Setup->Heating Ethanol_Addition Slowly Add Ethanol Heating->Ethanol_Addition Monitoring Monitor Reaction (GC/TLC) Ethanol_Addition->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Filtration Filter to Remove Catalyst Cooling->Filtration Extraction Neutralize and Extract Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Solvent_Removal Remove Solvent Drying->Solvent_Removal Purification Purify by Distillation Solvent_Removal->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

Quantitative data for the synthesis of this compound is not extensively reported in the literature. However, data from analogous alkylation reactions of phenol can provide valuable insights for optimizing the reaction conditions. The following tables summarize typical ranges for key reaction parameters and expected outcomes based on related studies.

Table 1: Key Reaction Parameters for Phenol Ethylation

ParameterTypical RangeRationale
Catalyst Solid Acids (Zeolites, Clays), Lewis Acids (AlCl₃)Solid acids are preferred for ease of separation and reusability.[2] Lewis acids can be highly active but are corrosive and require stoichiometric amounts.
Temperature (°C) 120 - 250Higher temperatures generally increase the reaction rate but may lead to undesired side reactions and catalyst deactivation.
Pressure (atm) 1 - 20Higher pressure can be used to maintain the reactants in the liquid phase at elevated temperatures.
Phenol:Ethanol Molar Ratio 1:2 - 1:5An excess of the ethylating agent is typically used to favor the formation of the di-substituted product. However, a very high excess can lead to polyalkylation.
Catalyst Loading (wt%) 5 - 20 (relative to phenol)The optimal catalyst loading depends on the activity of the catalyst and needs to be determined experimentally.
Reaction Time (h) 2 - 12Reaction time is dependent on the other parameters and should be monitored to achieve maximum yield of the desired product.

Table 2: Product Distribution in Phenol Ethylation (Illustrative)

The product distribution is highly dependent on the specific catalyst and reaction conditions. The following is an illustrative example based on trends observed in phenol alkylation.

ProductSelectivity (%)
2-Ethylphenol10 - 30
4-Ethylphenol20 - 40
This compound 30 - 60
2,6-Diethylphenol5 - 15
Other Polyethylated Phenols< 10
Ethyl Phenyl Ether< 5

Note: The values in this table are illustrative and the actual product distribution will vary significantly based on the experimental setup.

Conclusion

The synthesis of this compound from phenol via Friedel-Crafts alkylation with ethanol is a feasible and important transformation for the production of valuable chemical intermediates. The use of solid acid catalysts, particularly zeolites, offers a promising route for a more sustainable and efficient process. This guide has provided a foundational understanding of the reaction mechanism, general experimental procedures, and key parameters that influence the reaction outcome. Further research and optimization of catalyst systems and reaction conditions are necessary to develop highly selective and high-yielding processes for the industrial production of this compound. Researchers are encouraged to use the information presented herein as a starting point for their investigations into this important synthetic transformation.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,4-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental considerations, and expected outcomes of electrophilic substitution reactions involving 2,4-diethylphenol. Given the structural characteristics of this substituted phenol (B47542), this document will delve into the directing effects of the hydroxyl and ethyl groups, steric hindrance, and the resulting regioselectivity in various key reactions. Where specific data for this compound is limited, analogous reactions with structurally similar dialkylphenols will be presented to provide valuable insights.

Introduction: Reactivity and Regioselectivity of this compound

This compound is an activated aromatic compound, highly susceptible to electrophilic attack. The hydroxyl (-OH) group is a potent activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The two ethyl (-CH₂CH₃) groups are also activating and ortho, para-directing through an inductive effect.

The interplay of these activating groups dictates the regioselectivity of electrophilic substitution. The primary sites for substitution are the positions ortho and para to the powerful hydroxyl group. In this compound, the C6 position is the most sterically accessible and electronically activated site for electrophilic attack. The C3 and C5 positions are also activated, but to a lesser extent.

Key Electrophilic Substitution Reactions

This section details the principal electrophilic substitution reactions of this compound, including nitration, halogenation, sulfonation, Friedel-Crafts alkylation and acylation, formylation, carboxylation, and azo coupling.

Nitration

Nitration of phenols typically proceeds readily with dilute nitric acid. For this compound, the primary product expected is 2,4-diethyl-6-nitrophenol.

Experimental Protocol (Analogous to Phenol Nitration):

A general procedure for the nitration of phenols involves the slow addition of dilute nitric acid to a solution of the phenol in a suitable solvent, such as aqueous dioxane or acetic acid, at a controlled low temperature.

Table 1: Expected Products and Conditions for the Nitration of this compound

Product NameReagents and ConditionsExpected YieldRegioselectivity
2,4-Diethyl-6-nitrophenolDilute HNO₃, low temperatureModerate to HighPredominantly C6 substitution
2,4-Diethyl-x,6-dinitrophenolConcentrated HNO₃, H₂SO₄PossibleFurther substitution at available positions

Note: Yields are estimations based on general phenol nitration and may vary.

Halogenation

Halogenation of phenols is a rapid reaction that often does not require a Lewis acid catalyst. For this compound, monohalogenation is expected to occur at the C6 position.

Experimental Protocol (Analogous to Phenol Bromination):

A common method for the monobromination of phenols involves reacting the phenol with bromine in a non-polar solvent like carbon disulfide or carbon tetrachloride at low temperatures.

Table 2: Expected Products and Conditions for the Halogenation of this compound

Product NameReagents and ConditionsExpected YieldRegioselectivity
6-Bromo-2,4-diethylphenolBr₂ in CS₂ or CCl₄, low temp.HighPredominantly C6 substitution
6-Chloro-2,4-diethylphenolCl₂ in a non-polar solventHighPredominantly C6 substitution
2,4,6-Tribromophenol (from phenol)Bromine waterHigh (for phenol)Polysubstitution (illustrative)

Note: Yields are estimations based on general phenol halogenation.

Sulfonation

Sulfonation of phenols can be controlled by temperature to favor either the ortho or para product. In the case of this compound, the C6 position is the likely site of sulfonation.

Experimental Protocol (General for Phenols):

Sulfonation is typically achieved by reacting the phenol with concentrated sulfuric acid. The reaction temperature is a critical parameter for controlling the regioselectivity.

Table 3: Expected Products and Conditions for the Sulfonation of this compound

Product NameReagents and ConditionsExpected YieldRegioselectivity
This compound-6-sulfonic acidConc. H₂SO₄, controlled temp.ModeratePredominantly C6 substitution

Note: Yields are estimations and can be influenced by reaction conditions.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions on phenols can be complex due to the coordination of the Lewis acid catalyst with the hydroxyl group. However, under appropriate conditions, C-alkylation or C-acylation can be achieved. For this compound, substitution is expected at the C6 position.

Experimental Protocol (General Friedel-Crafts Acylation):

A typical procedure involves the reaction of the phenol with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. The reaction may require protecting the hydroxyl group prior to acylation.

Table 4: Expected Products for Friedel-Crafts Reactions of this compound

ReactionProduct NameReagents and ConditionsExpected Yield
Alkylation2,4-Diethyl-6-alkylphenolAlkyl halide, Lewis acidVariable
Acylation6-Acyl-2,4-diethylphenolAcyl chloride, Lewis acidVariable

Note: Yields can be low and side reactions are common.

Formylation Reactions

Several methods exist for the formylation of phenols, including the Reimer-Tiemann, Vilsmeier-Haack, and Gattermann reactions. These reactions introduce a formyl (-CHO) group onto the aromatic ring, typically at the ortho position to the hydroxyl group.

This reaction uses chloroform (B151607) and a strong base to generate dichlorocarbene (B158193) as the electrophile.[1][2] The primary product from this compound is expected to be 3,5-diethyl-2-hydroxybenzaldehyde.

Experimental Protocol (General Reimer-Tiemann):

The phenol is dissolved in an aqueous solution of a strong base (e.g., NaOH), and chloroform is added. The mixture is heated, and after an appropriate reaction time, the product is isolated by acidification and extraction.[3]

This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[4][5]

Experimental Protocol (General Vilsmeier-Haack):

The Vilsmeier reagent is prepared in situ or added to the phenol in a suitable solvent. The reaction is often heated, and the product is obtained after aqueous workup.

The Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst to introduce a formyl group.

Table 5: Formylation Reactions of this compound

ReactionProduct NameReagentsExpected Main Product
Reimer-Tiemann3,5-Diethyl-2-hydroxybenzaldehydeCHCl₃, NaOHortho-formylated product
Vilsmeier-Haack3,5-Diethyl-2-hydroxybenzaldehydeDMF, POCl₃ortho-formylated product
Gattermann3,5-Diethyl-2-hydroxybenzaldehydeHCN, HCl, Lewis Acidortho-formylated product
Kolbe-Schmitt Reaction (Carboxylation)

The Kolbe-Schmitt reaction introduces a carboxyl (-COOH) group onto the phenol ring. The reaction involves heating the sodium or potassium salt of the phenol with carbon dioxide under pressure.[6] For sterically hindered phenols like 2,4-di-tert-butylphenol, the yield of the desired salicylic (B10762653) acid can be very low, with dimer formation being a significant side reaction.[7] A similar outcome might be expected for this compound.

Experimental Protocol (General Kolbe-Schmitt):

The phenol is converted to its phenoxide salt, which is then heated with carbon dioxide under pressure. The resulting salicylate (B1505791) is then acidified to yield the hydroxybenzoic acid.

Table 6: Kolbe-Schmitt Reaction of this compound

Product NameReagents and ConditionsExpected YieldPotential Byproducts
3,5-Diethylsalicylic acid1. NaOH/KOH 2. CO₂, pressure, heat 3. H⁺Potentially lowDimeric products
Azo Coupling

Phenols couple with diazonium salts in weakly alkaline solutions to form colored azo compounds. This is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. For this compound, coupling is expected to occur at the C6 position.

Experimental Protocol (General Azo Coupling):

A cold, aqueous solution of a diazonium salt is added to a cold, alkaline solution of the phenol. The azo dye often precipitates from the solution.[8]

Table 7: Azo Coupling of this compound

Product NameReagents and ConditionsExpected Outcome
4-(2,4-Diethyl-6-hydroxyphenyl)azobenzeneBenzenediazonium chloride, NaOH(aq), 0-5 °CFormation of a colored azo dye

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the general mechanisms of key electrophilic substitution reactions on a substituted phenol like this compound.

Electrophilic_Substitution_General_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound Arenium Ion Arenium Ion This compound->Arenium Ion Attack by pi-system Electrophile (E+) Electrophile (E+) Electrophile (E+)->Arenium Ion Substituted Phenol Substituted Phenol Arenium Ion->Substituted Phenol Deprotonation H+ H+ Arenium Ion->H+

Caption: General mechanism of electrophilic aromatic substitution on this compound.

Reimer_Tiemann_Workflow Start Start Mix Mix this compound, NaOH, and Chloroform Start->Mix Heat Heat the reaction mixture Mix->Heat Acidify Acidify the reaction mixture Heat->Acidify Extract Extract with organic solvent Acidify->Extract Purify Purify the product Extract->Purify End 3,5-Diethyl-2-hydroxybenzaldehyde Purify->End

Caption: Experimental workflow for the Reimer-Tiemann formylation.

Kolbe_Schmitt_Pathway Phenol This compound Phenoxide Sodium 2,4-Diethylphenoxide Phenol->Phenoxide NaOH Carboxylation Reaction with CO2 (High Pressure, Heat) Phenoxide->Carboxylation Salicylate Sodium 3,5-Diethylsalicylate Carboxylation->Salicylate Acidification Acidification (H+) Salicylate->Acidification Product 3,5-Diethylsalicylic Acid Acidification->Product

References

Spectroscopic Analysis of 2,4-Diethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Diethylphenol, targeting researchers, scientists, and professionals in drug development. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Please Note: Publicly available, complete experimental raw data for this compound is limited. The data presented in this guide is a combination of predicted values and representative data from closely related compounds to illustrate the expected spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0d1HAr-H (ortho to -OH)
~6.9dd1HAr-H (para to -OH)
~6.7d1HAr-H (meta to -OH)
~4.8s (broad)1H-OH
~2.6q2HAr-CH₂-CH₃ (ortho)
~2.5q2HAr-CH₂-CH₃ (para)
~1.2t3HAr-CH₂-CH₃ (ortho)
~1.1t3HAr-CH₂-CH₃ (para)

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~151C-OH
~138C-CH₂CH₃ (para)
~130C-H (para to -OH)
~128C-CH₂CH₃ (ortho)
~127C-H (ortho to -OH)
~115C-H (meta to -OH)
~28Ar-CH₂-CH₃ (ortho)
~23Ar-CH₂-CH₃ (para)
~14Ar-CH₂-CH₃ (ortho)
~13Ar-CH₂-CH₃ (para)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (hydrogen-bonded)
3100-3000MediumAromatic C-H stretch
2970-2850StrongAliphatic C-H stretch (CH₃ and CH₂)
1600-1585Medium-StrongAromatic C=C ring stretch
1500-1400Medium-StrongAromatic C=C ring stretch
~1200StrongC-O stretch (phenol)
850-750StrongC-H out-of-plane bend (aromatic substitution)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Proposed Fragment
150High[M]⁺ (Molecular Ion)
135High[M - CH₃]⁺
121High[M - C₂H₅]⁺ (Benzylic cleavage)
107Medium[M - C₃H₇]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)
77Medium[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for phenolic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ in a clean, dry vial.

  • Internal Standard: Add a small amount of TMS to the solution to serve as a reference for chemical shifts (0 ppm).

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the ¹H spectrum using standard parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If the sample is a solid, apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically process the spectrum. Identify the characteristic absorption bands and their corresponding functional groups.

  • Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound. This is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane (B109758) or methanol)

  • GC-MS system equipped with an electron ionization (EI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

  • GC-MS Instrument Setup:

    • GC Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

    • Oven Program: Implement a temperature program to separate the analyte from any impurities (e.g., start at 100 °C, ramp to 280 °C at 10 °C/min).

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • MS Interface: Set the transfer line temperature to prevent condensation (e.g., 280 °C).

    • Ion Source: Use electron ionization (EI) at 70 eV. Set the ion source temperature to around 230 °C.

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated by the GC and then ionized and fragmented in the mass spectrometer.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Final Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic identification of this compound.

In-depth Technical Guide on Health and Safety: 2,4-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a formal risk assessment or a Safety Data Sheet (SDS). Always consult the official SDS and follow established laboratory safety protocols when handling any chemical.

Introduction

2,4-Diethylphenol (CAS No. 936-89-0) is a substituted phenolic compound. Due to the limited availability of comprehensive toxicological data in the public domain, this guide summarizes the currently accessible information. A significant portion of detailed toxicological research has been conducted on the related compound, 2,4-dimethylphenol, and while some general characteristics of phenols may be applicable, it is crucial to avoid direct extrapolation of quantitative data.

Physicochemical Information

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₄O--INVALID-LINK--
Molecular Weight 150.22 g/mol --INVALID-LINK--
CAS Number 936-89-0--INVALID-LINK--
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Flash Point 106.2°C--INVALID-LINK--
Solubility Data not available
LogP 2.51700--INVALID-LINK--

Toxicological Data

General Phenolic Compound Hazards: Phenolic compounds as a class can be corrosive and toxic. They can cause severe skin burns and eye damage. Systemic toxicity can occur through ingestion, inhalation, or dermal absorption, potentially affecting the central nervous system, liver, and kidneys.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed.
Skin Corrosion/Irritation H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation.
Specific target organ toxicity H335: May cause respiratory irritation.

Note: Classifications may vary between suppliers. Always refer to the specific SDS for the product in use.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the searched literature. For general guidance on methodologies for assessing the toxicity of phenolic compounds, researchers can refer to established OECD guidelines for chemical testing, such as:

  • OECD Guideline 401: Acute Oral Toxicity

  • OECD Guideline 402: Acute Dermal Toxicity

  • OECD Guideline 403: Acute Inhalation Toxicity

  • OECD Guideline 404: Acute Dermal Irritation/Corrosion

  • OECD Guideline 405: Acute Eye Irritation/Corrosion

  • OECD Guideline 406: Skin Sensitisation

  • OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

Safe Handling and Personal Protective Equipment (PPE)

Given the lack of specific data for this compound, a conservative approach based on the known hazards of similar phenolic compounds is recommended.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton®) should be worn. Double gloving is recommended. Nitrile gloves may not provide sufficient protection for prolonged contact.

  • Skin and Body Protection: A flame-resistant lab coat, chemical-resistant apron, and closed-toe shoes are required.

  • Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

A logical workflow for handling this compound in a research setting is depicted below.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Consult SDS and conduct risk assessment prep2 Assemble all necessary PPE prep1->prep2 prep3 Ensure fume hood is operational prep2->prep3 handle1 Weigh/measure this compound in fume hood prep3->handle1 handle2 Perform experimental procedures handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 clean2 Dispose of waste in designated containers clean1->clean2 clean3 Remove and dispose of PPE correctly clean2->clean3

Workflow for Safe Handling of this compound.

First Aid Measures

In case of exposure to this compound, the following first aid measures, typical for phenolic compounds, should be taken immediately:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Polyethylene glycol (PEG 300 or 400) can be used to decontaminate the skin. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

The following diagram illustrates the general first aid response to a chemical exposure.

G exposure Exposure Occurs safety Ensure Scene is Safe exposure->safety remove Remove from Exposure Source safety->remove decontaminate Decontaminate (as appropriate) remove->decontaminate medical Seek Immediate Medical Attention decontaminate->medical

General First Aid Response Pathway.

Reactivity and Stability

Detailed reactivity data for this compound is limited. However, as a phenolic compound, it is expected to be incompatible with:

  • Strong oxidizing agents

  • Strong bases

  • Acid chlorides

  • Acid anhydrides

It may also be corrosive to certain metals. Store in a cool, dry, well-ventilated area away from incompatible materials.

Environmental Fate

Conclusion

There is a significant lack of comprehensive health and safety data for this compound in the public domain. While general safety precautions for phenolic compounds should be strictly followed, further research is needed to fully characterize its toxicological profile. Researchers and drug development professionals should exercise extreme caution when handling this compound and advocate for more thorough safety evaluations.

Commercial Suppliers and Technical Data for High-Purity 2,4-Diethylphenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an overview of commercial suppliers for high-purity 2,4-Diethylphenol (CAS No. 936-89-0), a substituted phenol (B47542) of interest to researchers, scientists, and professionals in drug development. Due to its less common nature compared to its analog, 2,4-dimethylphenol (B51704), sourcing high-purity grades of this compound requires careful supplier evaluation. This document compiles available supplier information, technical data, and considerations for experimental protocols.

Commercial Suppliers of this compound

The following table summarizes potential commercial suppliers of this compound. Researchers are advised to contact these suppliers directly to obtain the most current information on purity, availability, and pricing.

SupplierLocationPurityNotes
Weifang Yangxu Group Co., LtdWeifang, China99%Offers bulk quantities and various packaging options.
Dayang Chem (Hangzhou) Co., Ltd.Hangzhou, China98.0%Provides inquiry-based pricing for various quantities.
Amadis Chemical-97%Listed as "Phenol, 2,4-diethyl-". Pricing and availability require inquiry.

Technical Data for this compound

For ease of reference, the key chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 936-89-0[1]
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [1]
IUPAC Name This compound[1]
Synonyms Phenol, 2,4-diethyl-[1]
Appearance Not specified in detail, but likely a liquid or low-melting solid
Boiling Point 237.7 °C at 760 mmHg
Melting Point 46.81 °C (estimated)
Density 0.978 g/cm³
Flash Point 106.2 °C

Experimental Protocols and Considerations

Detailed experimental protocols for this compound are not extensively published. However, standard methodologies for the synthesis, purification, and analysis of substituted phenols can be adapted.

Synthesis

The synthesis of substituted phenols like this compound typically involves the alkylation of phenol. While a specific, detailed protocol for this compound was not found in the public domain, the synthesis of the related compound, 2,4-dimethylphenol, often involves the vapor-phase alkylation of phenol or m-cresol (B1676322) with methanol (B129727) over a solid acid or mixed-oxide catalyst.[2] Another established route for 2,4-dimethylphenol is the sulfonation of m-xylene (B151644) followed by alkali fusion.[2][3] These general approaches could likely be adapted for the synthesis of this compound using the appropriate ethylating agents.

Purification

High-purity this compound can be achieved through common laboratory purification techniques. For solid phenols, recrystallization is a widely used and effective method.[4] For liquid phenols, fractional distillation is suitable for separating compounds with close boiling points.[4] Preparative High-Performance Liquid Chromatography (HPLC) offers a high-resolution technique for isolating pure compounds from more complex mixtures.[4]

A general workflow for the purification of a phenol compound is described below.

Disclaimer: As a language model, I am unable to generate diagrams using Graphviz or other visualization tools. The following description outlines the logical flow of a purification process.

PurificationWorkflow Crude Crude this compound Dissolution Dissolution in appropriate solvent Crude->Dissolution Filtration Hot filtration (if solids present) Dissolution->Filtration Crystallization Slow cooling for crystallization Filtration->Crystallization Isolation Isolation by vacuum filtration Crystallization->Isolation Drying Drying under vacuum Isolation->Drying Pure High-Purity this compound Drying->Pure

Caption: A general workflow for the purification of a solid phenol compound.

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for the separation and identification of volatile and semi-volatile organic compounds like phenols.[5] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a fragmentation pattern that can be used to identify the compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the purified compound.[6][7] The chemical shifts and coupling patterns in the NMR spectra provide detailed information about the arrangement of atoms in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the characteristic hydroxyl (-OH) group of phenols.

For the analysis of phenols, EPA Method 8041A provides guidance on gas chromatography techniques, which can be adapted for this compound.[8]

Conclusion

While high-purity this compound may not be as readily available as other substituted phenols, several potential suppliers exist. Researchers should verify the purity and specifications directly with these suppliers. For in-house synthesis and purification, established methods for similar phenol compounds provide a strong starting point for developing robust experimental protocols. The analytical techniques outlined in this guide will be essential for verifying the identity and purity of the final product for use in research and drug development.

References

Methodological & Application

Laboratory Synthesis of 2,4-Diethylphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of 2,4-diethylphenol. The primary method described is the Friedel-Crafts alkylation of phenol (B47542) with ethanol (B145695) over a solid acid catalyst, a common and effective approach for the selective alkylation of phenolic compounds.

Introduction

This compound is a substituted phenolic compound with potential applications in the synthesis of various organic molecules, including active pharmaceutical ingredients, antioxidants, and other specialty chemicals. Its synthesis is typically achieved through the electrophilic substitution of phenol with an ethylating agent. The ortho and para positions of the phenol ring are activated by the hydroxyl group, making them susceptible to alkylation. Controlling the reaction conditions is crucial to achieve the desired disubstituted product with high selectivity.

Synthesis Methodology: Friedel-Crafts Alkylation

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with an ethylating agent such as ethanol or ethylene, typically in the presence of an acid catalyst. Solid acid catalysts, such as zeolites, are often preferred due to their high activity, selectivity, ease of separation, and reusability, which aligns with the principles of green chemistry.

The overall reaction is as follows:

Phenol + 2 Ethanol → this compound + 2 H₂O

The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst facilitates the formation of an ethyl carbocation or a related electrophilic species from ethanol. This electrophile then attacks the electron-rich phenol ring, preferentially at the ortho and para positions. A subsequent alkylation step leads to the formation of the desired this compound.

Experimental Protocols

Protocol 1: Gas-Phase Alkylation of Phenol with Ethanol using a Zeolite Catalyst

This protocol describes a representative gas-phase synthesis of this compound using a solid acid catalyst.

Materials:

  • Phenol (≥99%)

  • Ethanol (anhydrous, ≥99.5%)

  • HZSM-5 Zeolite catalyst (or other suitable solid acid catalyst)

  • Nitrogen gas (high purity)

  • Dichloromethane (B109758) (for extraction)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (distillation, chromatography)

Equipment:

  • Fixed-bed continuous flow reactor system

  • Tube furnace with temperature controller

  • Mass flow controllers for gas and liquid feeds

  • Condenser and product collection system

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Catalyst Activation: Pack a fixed-bed reactor with the HZSM-5 zeolite catalyst. Activate the catalyst by heating it under a flow of nitrogen gas at 500-550°C for 4-6 hours to remove any adsorbed water.

  • Reaction Setup: Cool the reactor to the desired reaction temperature (e.g., 250-400°C).

  • Reactant Feed: Introduce a gaseous feed of phenol and ethanol into the reactor using a syringe pump for the liquid reactants and a mass flow controller for the carrier gas (nitrogen). The molar ratio of phenol to ethanol can be varied (e.g., 1:2 to 1:5) to optimize the yield of the diethyl-substituted product.

  • Reaction: Pass the reactant mixture over the catalyst bed at a controlled weight hourly space velocity (WHSV). The reaction is typically carried out at atmospheric pressure.

  • Product Collection: The reaction products are passed through a condenser to liquefy the organic components, which are then collected in a cooled trap.

  • Work-up and Purification:

    • The collected liquid product is dissolved in dichloromethane and washed with water to remove any unreacted ethanol and water-soluble byproducts.

    • The organic layer is dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to isolate this compound.

  • Analysis: The purity of the final product should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound via gas-phase alkylation of phenol with ethanol over a zeolite catalyst. Please note that these are representative values and actual results may vary depending on the specific experimental setup and conditions.

ParameterValue
Catalyst HZSM-5 Zeolite
Reaction Temperature 350 °C
Pressure Atmospheric
Phenol:Ethanol Molar Ratio 1:4
WHSV (Phenol) 2 h⁻¹
Phenol Conversion 85%
Selectivity to this compound 40%
Yield of this compound 34%
Major Byproducts o-Ethylphenol, p-Ethylphenol, Phenetole, Diethyl ether

Visualizations

Reaction Pathway for the Synthesis of this compound

G phenol Phenol intermediate1 o-Ethylphenol phenol->intermediate1 + Ethanol intermediate2 p-Ethylphenol phenol->intermediate2 + Ethanol ethanol Ethanol catalyst Zeolite Catalyst (H+) product This compound intermediate1->product + Ethanol intermediate2->product + Ethanol G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis catalyst_activation Catalyst Activation reactant_feed Reactant Feed (Phenol, Ethanol, N2) catalyst_activation->reactant_feed fixed_bed_reactor Fixed-Bed Reactor (Zeolite Catalyst) reactant_feed->fixed_bed_reactor product_collection Product Collection fixed_bed_reactor->product_collection workup Work-up (Extraction, Drying) product_collection->workup purification Purification (Distillation/Chromatography) workup->purification analysis Analysis (GC-MS, NMR) purification->analysis

Application Notes and Protocols for the GC-MS Analysis of 2,4-Diethylphenol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diethylphenol and its isomers (e.g., 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-diethylphenol) are alkylphenols that can be present in environmental samples, industrial process streams, and as potential metabolites or impurities in drug development. Accurate and sensitive analytical methods are crucial for their quantification and characterization. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of these semi-volatile organic compounds, offering excellent chromatographic separation and definitive mass spectral identification.[1]

This document provides a comprehensive guide to the analysis of this compound and its isomers by GC-MS, including sample preparation, derivatization, instrument parameters, and expected quantitative performance. Due to the limited availability of specific certified reference data for all diethylphenol isomers, the quantitative data presented is illustrative and based on methods for structurally similar compounds like ethylphenols and xylenols.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix.

2.1.1. Liquid Samples (e.g., Water, Wastewater)

A common method for extracting phenols from aqueous matrices is Liquid-Liquid Extraction (LLE).

  • Materials:

    • Sample containing diethylphenols

    • Dichloromethane (B109758) (DCM), HPLC grade

    • Anhydrous sodium sulfate

    • Concentrator tube

    • Nitrogen evaporator

  • Protocol:

    • Acidify the aqueous sample (e.g., 500 mL) to a pH ≤ 2 with concentrated sulfuric acid.

    • Transfer the sample to a separatory funnel.

    • Add 50 mL of dichloromethane and shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and drain the organic (bottom) layer into a flask.

    • Repeat the extraction twice more with fresh 50 mL portions of dichloromethane.

    • Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

2.1.2. Solid Samples (e.g., Soil, Sediment)

Solid samples can be extracted using Solid-Phase Extraction (SPE).

  • Materials:

    • Sample containing diethylphenols

    • Methanol, HPLC grade

    • Dichloromethane (DCM), HPLC grade

    • SPE cartridges (e.g., C18)

    • Concentrator tube

    • Nitrogen evaporator

  • Protocol:

    • Weigh 5-10 g of the homogenized solid sample.

    • Extract the sample with 20 mL of a 1:1 methanol/dichloromethane mixture using sonication or shaking for 30 minutes.

    • Centrifuge the sample and decant the supernatant.

    • Repeat the extraction twice more and combine the supernatants.

    • Condition an SPE cartridge with 5 mL of dichloromethane followed by 5 mL of methanol.

    • Load the combined extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of methanol/water (1:1).

    • Elute the analytes with 10 mL of dichloromethane.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

Derivatization (Silylation)

To improve the volatility and chromatographic peak shape of the polar phenol (B47542) group, a derivatization step is highly recommended. Silylation is a common and effective method.[2]

  • Materials:

    • Sample extract (1 mL in a suitable solvent like dichloromethane or acetonitrile)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Reaction vial (2 mL) with a screw cap and PTFE-lined septum

    • Heating block or oven

  • Protocol:

    • Transfer 100 µL of the sample extract into a reaction vial.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of silylated diethylphenol isomers.

ParameterCondition
Gas Chromatograph
GC SystemA system equipped with a split/splitless injector
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Oven ProgramInitial temperature 60°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
MS SystemA quadrupole or ion trap mass spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification
Ion Source Temperature230°C
Transfer Line Temp.280°C
Solvent Delay3-5 minutes (to avoid the solvent front)

Data Presentation

Expected Quantitative Data (Illustrative)

The following table summarizes the expected retention times and characteristic ions for the trimethylsilyl (B98337) (TMS) derivatives of diethylphenol isomers. This data is illustrative and should be confirmed with authentic standards.

Analyte (TMS Derivative)Expected Retention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
2,6-Diethylphenol-TMS12.8207222179
2,5-Diethylphenol-TMS13.1207222179
This compound-TMS13.3207222179
2,3-Diethylphenol-TMS13.5207222179
3,5-Diethylphenol-TMS13.8207222179
3,4-Diethylphenol-TMS14.0207222179
Method Performance Characteristics (Illustrative)
ParameterValue
Linearity (R²)> 0.995
Linear Range1 - 500 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)85 - 110%

Mandatory Visualizations

Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Silylation with BSTFA Concentration->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: General workflow for the GC-MS analysis of diethylphenols.

LLE_Workflow start Start with Aqueous Sample acidify Acidify to pH <= 2 start->acidify extract1 Extract with Dichloromethane (1st) acidify->extract1 separate1 Separate Organic Layer extract1->separate1 extract2 Extract with Dichloromethane (2nd) separate1->extract2 combine Combine Organic Extracts separate2 Separate Organic Layer extract2->separate2 extract3 Extract with Dichloromethane (3rd) separate2->extract3 separate3 Separate Organic Layer extract3->separate3 separate3->combine dry Dry with Anhydrous Na2SO4 combine->dry concentrate Concentrate to 1 mL dry->concentrate end_node Ready for Derivatization concentrate->end_node

Caption: Detailed workflow for Liquid-Liquid Extraction (LLE).

Logical Relationships

Isomer_Separation cluster_factors Factors Influencing Isomer Separation cluster_outcome Separation Outcome Column GC Column (Stationary Phase) Resolution Resolution of Isomer Peaks Column->Resolution High Impact Oven Oven Temperature Program Oven->Resolution Moderate Impact Carrier Carrier Gas Flow Rate Carrier->Resolution Lower Impact

Caption: Factors affecting the chromatographic separation of isomers.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Diethylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Diethylphenol encompasses six structural isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diethylphenol) which are important intermediates in the synthesis of various chemical and pharmaceutical products. Due to their very similar physicochemical properties, the chromatographic separation of these isomers presents a significant analytical challenge.[1][2] High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the most common and effective technique for their separation and quantification.[1] This application note provides detailed protocols for the separation of diethylphenol isomers using different stationary phases to achieve optimal resolution.

Principle The separation of diethylphenol isomers by reversed-phase HPLC is primarily based on their differential partitioning between a nonpolar stationary phase (e.g., C18 or Phenyl-Hexyl) and a polar mobile phase. While standard C18 columns separate compounds based on hydrophobicity, isomers often require stationary phases that offer alternative separation mechanisms, such as pi-pi interactions provided by phenyl-based columns, to enhance selectivity.[3][4] Mobile phase parameters, including organic modifier content and pH, are critical for optimizing the separation. Maintaining a slightly acidic pH (e.g., 3-5) ensures that the phenolic hydroxyl group remains protonated, leading to improved peak shape and reproducible retention.[1][2]

Experimental Protocols

Two primary methods are presented below. Method 1 provides a general screening protocol using a standard C18 column. Method 2 describes an optimized approach using a Phenyl-Hexyl column for enhanced selectivity between closely eluting isomers.

Instrumentation and General Reagents

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.[5]

  • Reagents: HPLC-grade acetonitrile (B52724) and methanol (B129727), analytical grade formic acid or phosphoric acid, and ultrapure water are required.[1][5][6]

  • Standards: Reference standards of the individual diethylphenol isomers (purity ≥ 98%).

Standard & Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each diethylphenol isomer reference standard and dissolve in 10 mL of methanol in separate volumetric flasks.[5]

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard by diluting the stock solutions with the initial mobile phase composition.

  • Sample Preparation: Dissolve the sample in the initial mobile phase. Filter all standard and sample solutions through a 0.45 µm syringe filter prior to injection to prevent column blockage.[1]

Method 1: General Screening with a C18 Column

This method serves as a starting point for assessing the separation of diethylphenol isomers. A C18 column is widely used but may provide incomplete resolution for some isomer pairs.[2]

Chromatographic Conditions

Parameter Condition
HPLC Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Gradient Elution 0-5 min: 40% B, 5-25 min: 40% to 80% B, 25-30 min: 80% B, 30.1-35 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30 °C[1]

| UV Detection | 275 nm[1] |

Method 2: Optimized Separation with a Phenyl-Hexyl Column

For isomer pairs that co-elute on a C18 column, a Phenyl-Hexyl stationary phase can provide enhanced resolution due to its ability to engage in pi-pi interactions with the aromatic rings of the analytes.[1][4]

Chromatographic Conditions

Parameter Condition
HPLC Column Phenyl-Hexyl Column (e.g., 150 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-20 min: 35% to 65% B, 20-25 min: 65% B, 25.1-30 min: 35% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

| UV Detection | 275 nm |

Data Presentation

The exact retention times and elution order of diethylphenol isomers are highly dependent on the specific column, mobile phase, and HPLC system used. The following table provides the expected elution order and representative retention time ranges based on the principles of reversed-phase chromatography. Experimental verification is essential.

Table 1: Expected Elution Order and Typical Retention Data

Diethylphenol Isomer Expected Elution Order (Increasing Retention) Typical Retention Time Range (min) - Method 1 Typical Retention Time Range (min) - Method 2
2,6-Diethylphenol 1 12.5 - 14.0 9.0 - 10.5
2,5-Diethylphenol 2 13.0 - 14.5 9.5 - 11.0
2,4-Diethylphenol 3 13.5 - 15.0 10.0 - 11.5
2,3-Diethylphenol 4 14.0 - 15.5 10.5 - 12.0
3,5-Diethylphenol 5 15.0 - 16.5 11.5 - 13.0

| 3,4-Diethylphenol | 6 | 15.5 - 17.0 | 12.0 - 13.5 |

Note: Retention times are estimates and will vary. The Phenyl-Hexyl column (Method 2) is expected to provide better overall separation and potentially different selectivity compared to the standard C18 column (Method 1).

Method Development and Optimization

If the initial separation is suboptimal, the following parameters can be adjusted:

  • Organic Modifier Percentage: Decreasing the percentage of acetonitrile will increase retention times and may improve the resolution of early-eluting peaks.[2]

  • Organic Modifier Type: Substituting acetonitrile with methanol can alter selectivity, as methanol is a proton donor and interacts differently with the analytes.[2]

  • Gradient Slope: A shallower gradient (i.e., a slower increase in the percentage of the organic modifier over time) can significantly improve the resolution of closely related isomers.[2]

  • Column Chemistry: If resolution is still insufficient, consider columns with alternative selectivities, such as Pentafluorophenyl (PFP) or Biphenyl phases, which offer different types of aromatic interactions.[4][7][8]

Visualized Workflow

The following diagram illustrates the general workflow for the HPLC analysis of diethylphenol isomers.

HPLC_Workflow prep_mobile Mobile Phase Preparation (e.g., 0.1% Formic Acid in Water & ACN) hplc_setup HPLC System Setup (Install Column, Set Gradient, Temp, Flow Rate) prep_mobile->hplc_setup prep_sample Standard & Sample Preparation (Dissolve & Filter 0.45 µm) injection Inject Sample (10 µL) prep_sample->injection hplc_setup->injection separation Chromatographic Separation (C18 or Phenyl-Hexyl Column) injection->separation detection UV Detection (275 nm) separation->detection data_acq Data Acquisition & Analysis (Peak Integration, Quantification) detection->data_acq report Generate Report data_acq->report

References

Application Notes and Protocols: 2,4-Diethylphenol as a Precursor for Novel Antioxidant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel antioxidants using 2,4-diethylphenol as a starting material. By leveraging established methodologies for structurally similar phenolic compounds, this document outlines detailed protocols for the synthesis of sterically hindered phenolic antioxidants and their subsequent evaluation using common in vitro antioxidant activity assays.

Introduction to Hindered Phenolic Antioxidants

Hindered phenolic antioxidants are crucial in preventing oxidative degradation in a wide array of materials, including plastics, fuels, and lubricants.[1] Their molecular structure, which features a phenol (B47542) ring with bulky alkyl groups positioned ortho to the hydroxyl group, allows them to function as highly effective radical scavengers.[1] This steric hindrance enhances their stability and antioxidant efficacy. While 2,4-dimethylphenol (B51704) is a well-documented precursor for several important hindered phenolic antioxidants, the structurally similar this compound presents a promising alternative for the development of novel antioxidant molecules with potentially unique properties.

Synthesis of Hindered Phenolic Antioxidants from this compound

The primary route for synthesizing hindered phenolic antioxidants from this compound is through the Friedel-Crafts alkylation of the aromatic ring. This reaction introduces a bulky alkyl group, typically a tert-butyl group, at the ortho position to the hydroxyl group, creating the characteristic steric hindrance. The following protocols are adapted from established methods for the alkylation of 2,4-dimethylphenol and are expected to be effective for this compound with minor optimization.[1]

General Reaction Scheme

reactant1 This compound catalyst Catalyst (e.g., p-toluenesulfonic acid or Aluminum Phenoxide) reactant2 + Isobutylene product 2,4-Diethyl-6-tert-butylphenol catalyst->product start Start reactants Combine this compound, Solvent, and Catalyst in Flask start->reactants heat Heat to Reflux/ Reaction Temperature reactants->heat isobutylene Introduce Isobutylene Gas heat->isobutylene react Monitor Reaction by GC isobutylene->react cool Cool to Room Temperature react->cool wash Wash with Water cool->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Distillation evaporate->purify end End Product purify->end cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_frap FRAP Assay start Start: Synthesized Compound prepare_samples Prepare Serial Dilutions of Compound start->prepare_samples dpph_react Mix with DPPH Solution prepare_samples->dpph_react abts_react Mix with ABTS•+ Solution prepare_samples->abts_react frap_react Mix with FRAP Reagent prepare_samples->frap_react dpph_incubate Incubate 30 min dpph_react->dpph_incubate dpph_measure Measure Absorbance at 517 nm dpph_incubate->dpph_measure calculate Calculate % Inhibition and IC50/TEAC dpph_measure->calculate abts_incubate Incubate 6 min abts_react->abts_incubate abts_measure Measure Absorbance at 734 nm abts_incubate->abts_measure abts_measure->calculate frap_incubate Incubate 10 min at 37°C frap_react->frap_incubate frap_measure Measure Absorbance at 593 nm frap_incubate->frap_measure frap_measure->calculate end End: Antioxidant Profile calculate->end cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus antioxidant Phenolic Antioxidant (e.g., this compound derivative) keap1_nrf2 Keap1-Nrf2 Complex antioxidant->keap1_nrf2 modifies Keap1 ros Oxidative Stress (ROS) ros->keap1_nrf2 modifies Keap1 nrf2_free Nrf2 keap1_nrf2->nrf2_free Nrf2 released degradation Proteasomal Degradation keap1_nrf2->degradation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc keap1_mod Modified Keap1 are ARE (Antioxidant Response Element) nrf2_nuc->are binds to genes Transcription of Antioxidant Genes are->genes

References

Application of 2,4-Diethylphenol in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, documented applications of 2,4-diethylphenol in polymer chemistry are not extensively available in the reviewed literature. The following application notes and protocols are based on the established roles of structurally similar phenolic compounds, such as other 2,4-disubstituted and 2,6-disubstituted phenols. These notes are intended to provide a foundational understanding and a starting point for research and development involving this compound. All protocols are illustrative and would require optimization for this compound.

Potential Application as a Monomer in Oxidative Coupling Polymerization

Substituted phenols, particularly 2,6-disubstituted phenols like 2,6-dimethylphenol (B121312), are key monomers for the synthesis of high-performance thermoplastics like poly(phenylene oxide) (PPO). The polymerization proceeds via an oxidative coupling mechanism, typically catalyzed by a copper-amine complex. While 2,4-disubstituted phenols are not the standard monomers for high molecular weight linear PPO due to the potential for irregular linkages and chain termination, the investigation of this compound as a monomer or co-monomer could yield novel polymer structures with unique properties. The ethyl groups at the 2 and 4 positions would influence the polymer's solubility, thermal properties, and morphology.

Hypothesized Reaction Pathway

The oxidative coupling of this compound is hypothesized to proceed through the formation of a phenoxy radical, followed by C-O or C-C coupling. The presence of a substituent at the para position suggests that this compound might also act as a chain-terminating agent, controlling the molecular weight of polymers when used as a comonomer with, for example, 2,6-dimethylphenol.

G cluster_reactants Reactants cluster_process Process cluster_products Potential Products monomer This compound polymerization Oxidative Coupling Polymerization monomer->polymerization catalyst Cu-Amine Complex catalyst->polymerization oxygen Oxygen (Oxidant) oxygen->polymerization polymer Poly(2,4-diethylphenylene oxide) (Oligomers or Polymer) polymerization->polymer byproduct Diphenoquinone-type Byproducts polymerization->byproduct

Caption: Hypothesized workflow for the oxidative coupling polymerization of this compound.

Experimental Protocol: Exploratory Polymerization of this compound (Adapted from 2,6-Dimethylphenol Polymerization)

This protocol is adapted from the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) and serves as a starting point for investigating the polymerization of this compound.[1]

Materials:

  • This compound (monomer)

  • 2,6-Dimethylphenol (control monomer)

  • Copper(I) bromide (catalyst)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)

  • Toluene (B28343) (solvent)

  • Methanol (B129727) (precipitating agent)

  • Oxygen gas

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve this compound (e.g., 0.1 mol) in toluene (100 mL).

  • Add the catalyst system, consisting of CuBr (e.g., 0.002 mol) and TMEDA (e.g., 0.002 mol).

  • Purge the reaction mixture with oxygen gas at a controlled flow rate while stirring vigorously at room temperature (25°C).

  • Monitor the reaction progress by observing the increase in viscosity of the solution. Samples can be taken periodically to analyze monomer conversion by gas chromatography (GC).

  • After a set reaction time (e.g., 2-4 hours), terminate the polymerization by adding a small amount of acetic acid to neutralize the catalyst.

  • Precipitate the polymer by slowly pouring the viscous solution into an excess of methanol with vigorous stirring.

  • Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60°C to a constant weight.

  • Characterize the resulting product by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by NMR and FTIR to elucidate its structure.

Quantitative Data (for analogous 2,6-dimethylphenol polymerization):

ParameterValueReference
Monomer2,6-Dimethylphenol[1]
Catalyst SystemCuBr/Dibutylamine[1]
SolventToluene[1]
Polymer Yield>90%[1]
Molecular Weight (Mw)4.69 x 10⁴ - 7.04 x 10⁴ g/mol [1]

Potential Application as an Antioxidant or Stabilizer

Phenolic compounds are widely used as primary antioxidants in polymers. They function by donating a hydrogen atom from their hydroxyl group to reactive radicals, thereby terminating the degradation chain reactions. Hindered phenols, which have bulky alkyl groups at the ortho positions, are particularly effective. While this compound has only one ortho substituent, it can still function as a radical scavenger. Its effectiveness would depend on the stability of the resulting phenoxy radical. It could be used to protect polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) from thermal-oxidative degradation during processing and service life.

Mechanism of Action as a Hindered Phenolic Antioxidant

The antioxidant action of this compound would involve the trapping of peroxy radicals (ROO•) that are formed during the auto-oxidation cycle of a polymer. This process is outlined in the following diagram.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by this compound RH Polymer (RH) R_radical Alkyl Radical (R•) RH->R_radical Heat, UV, Stress ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 O2 Oxygen (O2) ROO_radical->R_radical + RH - ROOH ROOH_stable Stable Hydroperoxide (ROOH) ROO_radical->ROOH_stable + ArOH ArOH This compound (ArOH) ArO_radical Phenoxy Radical (ArO•) (Resonance Stabilized) ArOH->ArO_radical - H•

Caption: Mechanism of polymer stabilization by a phenolic antioxidant like this compound.

Experimental Protocol: Evaluation of Antioxidant Performance in Polypropylene

This protocol describes a method to evaluate the effectiveness of this compound as a thermal stabilizer in polypropylene.

Materials:

  • Polypropylene (PP) powder (unstabilized)

  • This compound

  • Irganox 1010 (commercial hindered phenolic antioxidant, as a benchmark)

  • Internal mixer or twin-screw extruder

  • Compression molding press

  • Differential Scanning Calorimeter (DSC) for Oxidative Induction Time (OIT) measurement

  • Forced-air oven for long-term heat aging tests

Procedure:

  • Compounding: Dry-blend the PP powder with the desired concentration of this compound (e.g., 0.1, 0.2, 0.5 wt%). Prepare a control sample with no antioxidant and a benchmark sample with the same concentration of Irganox 1010.

  • Melt-compound the blends using an internal mixer or a twin-screw extruder at a typical processing temperature for PP (e.g., 190-210°C).

  • Sample Preparation: Compression mold the compounded material into thin films or plaques (e.g., 1 mm thickness) for subsequent testing.

  • Oxidative Induction Time (OIT) Measurement:

    • Place a small sample (5-10 mg) in an open aluminum pan in the DSC cell.

    • Heat the sample to 200°C under a nitrogen atmosphere.

    • Once the temperature is stable, switch the gas to oxygen at a constant flow rate.

    • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak. A longer OIT indicates better thermal stability.

  • Long-Term Heat Aging:

    • Place the molded plaques in a forced-air oven at an elevated temperature (e.g., 135°C or 150°C).

    • Periodically remove the samples and inspect for signs of degradation such as discoloration, embrittlement, or cracking.

    • The time to failure is a measure of the long-term thermal stability.

Quantitative Data (Performance of Commercial Hindered Phenolic Antioxidants in Polyolefins):

AntioxidantPolymerTest MethodResultReference
Irganox 1010PolypropyleneOIT at 200°CSignificantly increases OIT compared to unstabilized PP[2]
Irganox 1076PolypropyleneMelt Flow Rate (MFR) change after multiple extrusionsStabilizes MFR, indicating less degradation[3]
Vitamin EHDPEGamma IrradiationComparable or better performance than some hindered phenols[4]

Other Potential Applications

  • Chain Transfer Agent: Phenols can act as chain transfer agents in free radical polymerizations, which can be used to control the molecular weight of the resulting polymer. The reactivity of this compound in this role would need to be experimentally determined.

  • Modifier for Epoxy Resins: Alkylphenols are sometimes used as diluents or accelerators in epoxy resin formulations.[5][6] this compound could potentially be used to reduce viscosity and modify the curing characteristics and final properties of epoxy systems.

  • Monomer for Polycarbonates: While bisphenol A is the most common diol for polycarbonate synthesis, other bisphenols or dihydric phenols can be used to create specialty polycarbonates with different properties.[7][8][9][10] The suitability of this compound as a co-monomer in polycarbonate synthesis would depend on its reactivity in transesterification or phosgenation reactions.

References

Application Notes and Protocols: 2,4-Diethylphenol as a Stabilizer in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diethylphenol is a phenolic antioxidant used as a stabilizer in various plastic materials to prevent degradation during processing and end-use. Like other hindered phenolic antioxidants, its primary function is to inhibit oxidative degradation initiated by heat, light, and residual catalysts. This process, known as auto-oxidation, leads to the deterioration of the physical, mechanical, and aesthetic properties of polymers, such as discoloration, embrittlement, and loss of strength.[1][2] this compound acts as a primary antioxidant by donating a hydrogen atom from its hydroxyl group to terminate the free radical chain reactions that propagate degradation.[1][2] These application notes provide an overview of its role, performance data in select plastics, and detailed protocols for its evaluation.

Mechanism of Action: Free Radical Scavenging

The stabilizing effect of this compound is attributed to its ability to act as a free radical scavenger. During the auto-oxidation of a polymer, highly reactive peroxy (ROO•) and alkyl (R•) radicals are formed. This compound donates the hydrogen atom from its phenolic hydroxyl group to these radicals, neutralizing them and forming a stable, sterically hindered phenoxy radical. This phenoxy radical is resonance-stabilized and less reactive, thus preventing it from initiating new degradation chains.

stabilization_mechanism cluster_degradation Polymer Degradation Chain Reaction cluster_stabilization Stabilization by this compound Polymer Polymer (RH) Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical Initiation (Heat, Light) Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O₂ Alkyl_Radical_Inhibition Alkyl_Radical->Alkyl_Radical_Inhibition Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Peroxy_Radical_Inhibition Peroxy_Radical->Peroxy_Radical_Inhibition Hydroperoxide->Peroxy_Radical Degraded_Polymer Degraded Polymer (Chain Scission, Crosslinking) Hydroperoxide->Degraded_Polymer Decomposition DEP This compound (ArOH) DEP->Peroxy_Radical_Inhibition H• donation DEP->Alkyl_Radical_Inhibition H• donation DEP_Radical This compound Radical (ArO•) Inactive_Product Inactive Product DEP_Radical->Inactive_Product Termination Peroxy_Radical_Inhibition->Hydroperoxide Inhibited Alkyl_Radical_Inhibition->Peroxy_Radical Inhibited

Figure 1: Mechanism of this compound as a free radical scavenger in polymer degradation.

Data Presentation

The following tables summarize the representative performance data of this compound as a stabilizer in Polypropylene (PP) and High-Density Polyethylene (HDPE). The data is compiled from various sources and may include values for structurally similar phenolic antioxidants due to the limited availability of specific data for this compound.

Table 1: Thermal Stability of Polypropylene (PP) with this compound

PropertyUnstabilized PPPP + 0.1% this compoundPP + 0.2% this compoundTest Method
Oxidative Induction Time (OIT) at 200°C (min) < 525 - 3545 - 60ASTM D3895[3][4][5][6]
Melt Flow Index (MFI) (g/10 min) at 230°C/2.16 kg 8.0 - 12.04.0 - 6.03.5 - 5.0ASTM D1238[7][8][9][10][11]
Tensile Strength at Break (MPa) 29 - 34[12][13][14]33 - 3834 - 39ASTM D638[15][16][17][18]
Yellowness Index (after 500h at 110°C) > 205 - 84 - 7ASTM E313

Table 2: Performance of this compound in High-Density Polyethylene (HDPE)

PropertyUnstabilized HDPEHDPE + 0.1% this compoundHDPE + 0.2% this compoundTest Method
Oxidative Induction Time (OIT) at 200°C (min) < 1040 - 5060 - 80ASTM D3895[3][4][5][6]
Melt Flow Index (MFI) (g/10 min) at 190°C/2.16 kg 1.5 - 2.50.8 - 1.20.7 - 1.0ASTM D1238[7][8][9][10][11]
Tensile Strength at Break (MPa) 22 - 2825 - 3026 - 32ASTM D638[15][16][17][18]
Elongation at Break (%) 600 - 800700 - 900750 - 950ASTM D638[15][16][17][18]

Experimental Protocols

Protocol 1: Determination of Oxidative Induction Time (OIT)

Objective: To assess the thermal stability of a plastic formulation containing this compound using Differential Scanning Calorimetry (DSC) in accordance with ASTM D3895.[3][4][5][6]

Materials:

  • Polymer (e.g., PP or HDPE) powder or pellets

  • This compound

  • DSC instrument

  • Aluminum sample pans

  • Nitrogen and Oxygen gas of high purity

Procedure:

  • Sample Preparation:

    • Prepare a blend of the polymer and this compound at the desired concentration (e.g., 0.1% w/w).

    • Melt-compound the blend using a twin-screw extruder to ensure homogeneous distribution of the stabilizer.

    • Press a thin film (250 ± 50 µm) from the compounded material.

    • Cut a small disc (5-10 mg) from the film to fit into the DSC sample pan.

  • DSC Analysis:

    • Place the sample disc in an aluminum pan and place it in the DSC cell.

    • Heat the sample to the isothermal test temperature (e.g., 200°C) at a rate of 20°C/min under a nitrogen atmosphere (flow rate 50 mL/min).

    • Once the isothermal temperature is reached and stabilized, switch the gas to oxygen at the same flow rate.

    • Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.

Protocol 2: Evaluation of Mechanical Properties (Tensile Strength)

Objective: To determine the effect of this compound on the tensile properties of a plastic formulation according to ASTM D638.[15][16][17][18]

Materials:

  • Compounded polymer with and without this compound

  • Injection molding machine

  • Universal testing machine (UTM) with appropriate grips and extensometer

  • Standard dumbbell-shaped test specimens (Type I)

Procedure:

  • Specimen Preparation:

    • Injection mold the compounded polymer into standard dumbbell-shaped tensile test bars (ASTM D638 Type I).

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.

  • Tensile Testing:

    • Mount the specimen in the grips of the UTM.

    • Attach an extensometer to the gauge section of the specimen.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min for rigid plastics) until the specimen fractures.

    • Record the load and elongation data throughout the test.

    • Calculate the tensile strength at break and elongation at break from the stress-strain curve.

Protocol 3: Measurement of Melt Flow Index (MFI)

Objective: To assess the processability and degradation of a plastic formulation stabilized with this compound by measuring its MFI according to ASTM D1238.[7][8][9][10][11]

Materials:

  • Compounded polymer pellets with and without this compound

  • Melt flow indexer

  • Piston and die of specified dimensions

  • Standard weight (e.g., 2.16 kg)

Procedure:

  • Instrument Setup:

    • Set the temperature of the melt flow indexer to the specified value for the polymer (e.g., 230°C for PP, 190°C for HDPE).

  • MFI Measurement:

    • Load a specified amount of the polymer pellets (4-5 g) into the heated barrel of the indexer.

    • Allow the polymer to preheat for a specified time (e.g., 6 minutes).

    • Place the piston and the standard weight on top of the molten polymer.

    • Collect the extrudate for a set period (e.g., 1 minute).

    • Weigh the collected extrudate and calculate the MFI in grams per 10 minutes.

Mandatory Visualization

experimental_workflow cluster_preparation Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Reporting Start Start: Polymer Resin & This compound Blending Dry Blending Start->Blending Compounding Melt Compounding (Twin-Screw Extruder) Blending->Compounding Pelletizing Pelletizing Compounding->Pelletizing Specimen_Prep Specimen Preparation (Injection Molding/Film Pressing) Pelletizing->Specimen_Prep MFI Processability (MFI) ASTM D1238 Pelletizing->MFI OIT Thermal Stability (OIT) ASTM D3895 Specimen_Prep->OIT Tensile Mechanical Properties (Tensile) ASTM D638 Specimen_Prep->Tensile Color Color Stability (Yellowness Index) Specimen_Prep->Color Data_Collection Data Collection OIT->Data_Collection Tensile->Data_Collection MFI->Data_Collection Color->Data_Collection Comparison Comparison with Control (Unstabilized Polymer) Data_Collection->Comparison Report Final Report Generation Comparison->Report

References

2,4-Diethylphenol: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Diethylphenol is a substituted phenolic compound that holds considerable promise as a versatile building block in the synthesis of novel pharmaceutical compounds. Its unique structural features, including a reactive hydroxyl group and a substituted aromatic ring, provide a template for the development of a diverse range of therapeutic agents. While direct applications in existing blockbuster drugs are not extensively documented, the well-established biological activities of structurally similar 2,4-disubstituted phenols, such as 2,4-dimethylphenol (B51704) and 2,4-di-tert-butylphenol, strongly suggest the potential of this compound derivatives in various therapeutic areas. This document provides an overview of the potential applications, synthetic protocols, and biological activities associated with this compound and its analogs, aimed at researchers and professionals in drug discovery and development.

The core utility of this compound in medicinal chemistry lies in its capacity to serve as a scaffold for generating molecules with tailored pharmacological profiles. The diethyl substitutions on the phenol (B47542) ring can influence the lipophilicity, metabolic stability, and receptor-binding affinity of the resulting compounds. Furthermore, the phenolic hydroxyl group is a key functional handle for introducing a wide array of pharmacophores through etherification, esterification, and other derivatization reactions.

Synthesis of this compound

The primary route for the synthesis of this compound is through the Friedel-Crafts alkylation of phenol with an ethylating agent, such as ethanol (B145695) or diethyl ether, in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Alkylation

Materials:

  • Phenol

  • Ethanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (B86663)

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in an excess of ethanol.

  • Slowly add concentrated sulfuric acid to the solution while cooling the flask in an ice bath.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Application in the Synthesis of Bioactive Molecules

The this compound scaffold can be derivatized to explore a range of biological activities, drawing parallels from its structurally related analogs. Key areas of therapeutic interest include antioxidant and antimicrobial applications.

Antioxidant Derivatives

Hindered phenols are well-known for their antioxidant properties, acting as radical scavengers to mitigate oxidative stress, a key factor in numerous diseases. The synthesis of hindered phenolic antioxidants often involves the alkylation of a phenol at the ortho and para positions.

Hypothesized Signaling Pathway for Antioxidant Activity:

antioxidant_pathway ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipid Peroxidation, DNA damage) ROS->CellularDamage causes Diethylphenol This compound Derivative Diethylphenol->ROS StableRadical Stable Phenoxyl Radical Diethylphenol->StableRadical forms

Hypothesized antioxidant mechanism of this compound derivatives.
Experimental Protocol: Synthesis of a Hindered Phenolic Antioxidant from this compound

Materials:

  • This compound

  • tert-Butyl alcohol

  • Montmorillonite K-10 clay

  • Toluene

Procedure:

  • Activate the Montmorillonite K-10 clay by heating at 120°C for 2 hours under vacuum.

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add this compound and toluene.

  • Add the activated clay catalyst to the mixture.

  • Heat the mixture to reflux and add tert-butyl alcohol dropwise.

  • Continue refluxing for 24 hours, monitoring the reaction by GC-MS.

  • Cool the reaction mixture, filter off the catalyst, and wash with toluene.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting oil by vacuum distillation to obtain the 2,6-di-tert-butyl-4-ethylphenol (B146436) derivative.

Parameter Value
Reactant Ratio (Phenol:Alcohol)1:1.5
Catalyst Loading10 wt%
Reaction Temperature110°C
Reaction Time24 hours
Expected Yield ~70-80%
Antimicrobial Derivatives

Phenolic compounds are known to exhibit broad-spectrum antimicrobial activity. The mechanism often involves the disruption of microbial cell membranes and the inhibition of essential enzymes. Derivatization of this compound can lead to compounds with enhanced antimicrobial potency.

Experimental Workflow for Antimicrobial Agent Synthesis and Evaluation:

antimicrobial_workflow start Start: This compound derivatization Derivatization (e.g., Etherification) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Characterization (NMR, MS) purification->characterization screening Antimicrobial Screening (MIC, MBC) characterization->screening lead_optimization Lead Optimization screening->lead_optimization end End: Potential Drug Candidate lead_optimization->end

Workflow for synthesis and evaluation of antimicrobial derivatives.
Experimental Protocol: Synthesis of an Ether Derivative of this compound

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Bromoethane (B45996)

  • Diethyl ether

  • Water

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF, add a solution of this compound in DMF dropwise at 0°C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0°C and add bromoethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired ether derivative.

Bioorganism MIC Range for Phenolic Compounds (µg/mL)
Staphylococcus aureus10 - 200
Escherichia coli50 - 500
Candida albicans25 - 400

Note: The MIC (Minimum Inhibitory Concentration) values are generalized from literature on similar phenolic compounds and serve as a starting point for screening this compound derivatives.

Conclusion

This compound represents a promising, yet underexplored, platform for the development of new pharmaceutical agents. By leveraging established synthetic methodologies and drawing insights from the biological activities of its structural analogs, researchers can efficiently generate and screen libraries of this compound derivatives. The antioxidant and antimicrobial potentials are particularly noteworthy areas for future investigation. The protocols and data presented herein provide a foundational framework to stimulate further research into the medicinal chemistry of this versatile building block.

Investigating the Antioxidant Properties of 2,4-Diethylphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a well-established class of antioxidants, playing a crucial role in mitigating oxidative stress by scavenging free radicals. 2,4-Diethylphenol, a substituted phenol (B47542), is of interest for its potential antioxidant activities. Its structural similarity to known phenolic antioxidants, such as 2,4-dimethylphenol (B51704) and 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), suggests it may also possess the ability to donate a hydrogen atom from its hydroxyl group to neutralize free radicals, thereby terminating oxidative chain reactions.[1]

This document provides a comprehensive guide for investigating the antioxidant properties of this compound. Due to the limited availability of direct quantitative data for this compound in peer-reviewed literature, this guide presents established protocols for key antioxidant assays and summarizes available data for structurally related and well-characterized phenolic antioxidants. This information will enable researchers to conduct their own comparative studies to definitively determine the antioxidant potential of this compound.

Mechanism of Action: Phenolic Antioxidants

The primary mechanism by which phenolic antioxidants exert their effect is through hydrogen atom transfer (HAT). The hydroxyl group (-OH) on the phenol ring can donate a hydrogen atom to a free radical, neutralizing it and breaking the chain reaction of oxidation. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of alkyl groups, such as the diethyl groups in this compound, can further enhance this stability through electron-donating inductive effects.

Another possible mechanism is single electron transfer (SET), where the phenol donates an electron to the free radical.[2] Both HAT and SET mechanisms can occur, and the predominant pathway often depends on the specific radical, the solvent, and the structure of the phenolic compound.[2]

Quantitative Data on Structurally Related Phenolic Antioxidants

Antioxidant Assay2,4-Di-tert-butylphenol (2,4-DTBP)Butylated Hydroxytoluene (BHT)Standard Reference
ABTS Radical Scavenging Assay IC50: 17 µg/mL (from Streptomyces sp.)[3]Data varies across studiesTrolox: ~3 µg/mL[1]
DPPH Radical Scavenging Assay Data not readily availableWide range reportedAscorbic Acid: ~5 µg/mL[1]
TBARS Assay IC50: 8.20 mM (LDL-oxidation)[4]Data not readily available-
Chemiluminescence Data not readily available8.5 µM[1]-

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below to facilitate the investigation of this compound's antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is monitored spectrophotometrically.[1][5]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or Ethanol)

  • This compound (test compound)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox, BHT)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[1]

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to different concentrations.

  • Reaction: In a test tube, mix 0.5 mL of each concentration of the sample solution with 3 mL of the DPPH working solution.[5]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing methanol instead of the sample solution should also be measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

    Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.[1]

  • IC50 Determination: The IC50 value (the concentration of the test compound that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.[1][6]

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Methanol (or Ethanol)

  • This compound (test compound)

  • Standard antioxidant (e.g., Trolox, Vitamin C)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce a dark-colored solution containing the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound in methanol and create a series of dilutions.

  • Reaction: Add a small volume of each sample dilution to a cuvette containing the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[7][8]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound (test compound)

  • Standard (e.g., Ferrous sulfate, Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.

  • Reaction: Add a small volume of the sample solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is typically expressed as micromole of Fe²⁺ equivalents per gram or millimole of the sample.

Visualizations

Signaling Pathway

While specific signaling pathways modulated by this compound are not yet elucidated, phenolic antioxidants, in general, can influence cellular signaling pathways involved in the oxidative stress response. One of the most critical is the Nrf2-Keap1 pathway. Under oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., Free Radicals) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant This compound (Potential Antioxidant) Antioxidant->ROS scavenges Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant & Cytoprotective Enzymes (e.g., HO-1, NQO1) Transcription->Antioxidant_Enzymes

Caption: Potential modulation of the Nrf2-Keap1 antioxidant response pathway by this compound.

Experimental Workflow

The general workflow for assessing the in vitro antioxidant activity of a compound involves a series of standardized assays.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis Compound This compound Stock Solution Serial_Dilutions Serial Dilutions Compound->Serial_Dilutions DPPH DPPH Assay Serial_Dilutions->DPPH ABTS ABTS Assay Serial_Dilutions->ABTS FRAP FRAP Assay Serial_Dilutions->FRAP Absorbance Spectrophotometric Measurement DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Calculation % Inhibition / Reducing Power Absorbance->Calculation IC50 IC50 / TEAC / FRAP Value Determination Calculation->IC50

Caption: General experimental workflow for in vitro antioxidant capacity assessment.

Conclusion

While direct evidence for the antioxidant properties of this compound is currently limited, its chemical structure strongly suggests potential free radical scavenging activity. The provided protocols for DPPH, ABTS, and FRAP assays offer a robust framework for researchers to quantitatively assess its antioxidant capacity. By comparing the results obtained for this compound with those of well-characterized antioxidants like BHT and Trolox, a clear understanding of its efficacy can be established. Furthermore, investigating its effects on cellular antioxidant pathways, such as the Nrf2-Keap1 system, will provide deeper insights into its potential as a cytoprotective agent. This comprehensive approach will be invaluable for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

Application Notes and Protocols for Catalytic Applications of Hindered Phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of scientific literature did not yield specific examples of 2,4-diethylphenol derivatives being utilized in catalytic applications. The predominant role of such compounds appears to be as antioxidants and stabilizers. To fulfill the structural and content requirements of your request, the following application notes and protocols are based on a closely related and well-documented class of compounds: other hindered phenol (B47542) derivatives , which serve as substrates in catalytic reactions. The information provided below is a representative example of how such derivatives are employed in modern organic synthesis, specifically focusing on the copper-catalyzed aerobic oxidative coupling of 2,4-di-tert-butylphenol (B135424).

Application Notes: Copper-Catalyzed Aerobic Oxidative Coupling of Hindered Phenols

The selective ortho-ortho oxidative coupling of phenols to produce 2,2'-biphenols is a fundamentally important transformation in synthetic chemistry. These biphenol scaffolds are prevalent in natural products and serve as privileged ligands in asymmetric catalysis.[1] However, controlling the regioselectivity of this reaction is a significant challenge, as oxidative conditions can often lead to a mixture of 2,2'-, 2,4'-, and 4,4'-coupled products, as well as over-oxidation to form quinones and oligomers.[1]

Recent advancements have demonstrated that copper complexes, particularly those involving diamine ligands, can effectively catalyze the aerobic oxidative coupling of phenols with high selectivity.[1] This methodology offers a greener and more atom-economical approach compared to classical methods that require pre-functionalization of the aromatic rings and stoichiometric oxidants. The use of molecular oxygen from the air as the terminal oxidant makes this process environmentally benign.

The mechanism is believed to involve the formation of a dicopper-phenolate intermediate, which facilitates the selective coupling at the ortho positions.[1] The choice of solvent, ligands, and reaction conditions is crucial for achieving high yields and selectivities. This protocol details a representative method for the selective synthesis of 2,2'-biphenols from hindered phenol precursors.

Data Presentation

The following table summarizes representative quantitative data for the copper-catalyzed aerobic oxidative coupling of 2,4-di-tert-butylphenol to the corresponding 2,2'-biphenol (B158249).

EntryCatalyst SystemSubstrateSolventTemp (°C)Time (h)Yield (%)Ref.
1[Cu(TMEDA)(μ-OH)]₂ (ClO₄)₂2,4-di-tert-butylphenolHFIPRT7284[1]
2CuI-USY Zeolite2,4-di-tert-butylphenolToluene1102495[2]

TMEDA = Tetramethylethylenediamine HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol RT = Room Temperature

Experimental Protocols

Protocol 1: Homogeneous Copper-Catalyzed Aerobic Oxidative Coupling

This protocol is a representative procedure based on the use of a hydroxo multicopper(II) cluster for the ortho-ortho selective coupling of a hindered phenol.[1]

Materials:

  • 2,4-di-tert-butylphenol

  • [Cu(TMEDA)(μ-OH)]₂(ClO₄)₂ catalyst

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous

  • Dichloromethane (B109758) (DCM)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Air or oxygen supply

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-di-tert-butylphenol (1.0 mmol, 206 mg).

  • Addition of Catalyst and Solvent: Add the [Cu(TMEDA)(μ-OH)]₂(ClO₄)₂ catalyst (0.4 mmol) to the flask. Dissolve the solids in anhydrous HFIP (10 mL).

  • Reaction Conditions: The flask is left open to the air (or a balloon of air can be attached) and the mixture is stirred vigorously at room temperature for 72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane (20 mL) and washed with water (2 x 10 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield the pure 2,2'-biphenol product.

Safety Precautions:

  • Phenols are corrosive and toxic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Copper salts can be toxic; avoid inhalation and skin contact.

  • HFIP is a volatile and corrosive solvent. All manipulations should be performed in a well-ventilated fume hood.

Visualizations

Proposed Catalytic Cycle for Copper-Catalyzed Oxidative Phenol Coupling

Catalytic_Cycle A [Cu(II)₂L₂(OH)₂]²⁺ (Active Catalyst) B [Cu(II)₂L₂(OAr)₂]²⁺ (Phenolate Complex) A->B reox O₂ + 2H⁺ A->reox C [Cu(I)Cu(II)L₂(OAr)(ArO•)]²⁺ (Radical Intermediate) B->C SET prod1 2 H₂O B->prod1 D [Cu(I)₂L₂(Ar-ArO₂)]²⁺ (Coupled Intermediate) C->D C-C Coupling E [Cu(I)₂L₂(Biphenol)]²⁺ D->E Rearomatization E->A Reoxidation prod2 Biphenol (Ar-Ar) E->prod2 sub1 2 ArOH sub1->A

Caption: Proposed catalytic cycle for the aerobic oxidative coupling of phenols.

References

Troubleshooting & Optimization

side-product formation in the synthesis of 2,4-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to address common challenges, particularly side-product formation, encountered during the synthesis of 2,4-Diethylphenol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via Friedel-Crafts alkylation of phenol (B47542) with an ethylating agent (e.g., ethene or ethanol) in the presence of an acid catalyst.

Issue 1: Low yield of diethylphenols and high concentration of unreacted phenol or mono-ethylated phenols.

  • Potential Cause 1: Inactive or Insufficient Catalyst. The Lewis acid or solid acid catalyst is essential for activating the ethylating agent.[1] Moisture can deactivate many Lewis acid catalysts, such as aluminum chloride (AlCl₃).

    • Solution: Ensure all reagents and glassware are anhydrous. Use a freshly opened or properly stored catalyst. Increase the catalyst loading if necessary, but be mindful that excessive catalyst can promote side reactions.

  • Potential Cause 2: Inadequate Reaction Temperature. The reaction rate may be too slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by techniques like GC or TLC. Avoid excessively high temperatures, which can favor the formation of undesired isomers or decomposition products.[2]

  • Potential Cause 3: Insufficient Reaction Time. The reaction may not have proceeded to completion.

    • Solution: Extend the reaction time and monitor until the consumption of starting material plateaus.

Issue 2: High concentration of polyalkylated side-products (e.g., 2,4,6-triethylphenol).

  • Potential Cause: Unfavorable Reactant Molar Ratio. The initial products (mono- and diethylphenols) are more nucleophilic than the starting phenol, making them susceptible to further alkylation.[3][4] This is a common issue in Friedel-Crafts alkylation.[5]

    • Solution: Use a molar excess of phenol relative to the ethylating agent. This statistically favors the ethylation of the more abundant unreacted phenol over the diethylphenol product.[6]

  • Potential Cause: High Catalyst Activity and/or High Temperature. Highly active catalysts and elevated temperatures can drive the reaction towards thermodynamically stable, but often over-alkylated, products.

    • Solution: Consider using a milder Lewis acid catalyst.[6] Running the reaction at a lower temperature for a longer duration can also improve selectivity for the desired diethylated product.

Issue 3: Formation of undesired isomers (e.g., 2,6-diethylphenol).

  • Potential Cause: Reaction Conditions Favoring Thermodynamic Products. The distribution of ortho- and para-substituted isomers is influenced by whether the reaction is under kinetic or thermodynamic control.[1] The 2,4-isomer is often the desired kinetic product, while other isomers may be more thermodynamically stable.

    • Solution: Modify the catalyst system and temperature. Shape-selective catalysts, such as certain zeolites, can be used to favor the formation of specific isomers based on steric constraints. Aluminum phenoxide catalysts are often used to promote ortho-alkylation.[7] Lowering the reaction temperature generally favors the kinetically controlled product.

Issue 4: Significant formation of O-alkylated side-product (ethyl phenyl ether).

  • Potential Cause: Reaction Conditions Favoring O-alkylation. Phenoxide ions are bidentate nucleophiles, meaning reaction can occur at the oxygen (O-alkylation) or the ring (C-alkylation).[8][9] The choice of solvent plays a critical role in determining the ratio of C- to O-alkylation.[8]

    • Solution 1: Solvent Selection. The use of protic solvents (e.g., water, trifluoroethanol) can solvate the phenolate (B1203915) oxygen through hydrogen bonding, sterically hindering O-alkylation and favoring C-alkylation.[8] In contrast, aprotic solvents like DMF or DMSO tend to favor O-alkylation.[8]

    • Solution 2: Catalyst Choice. Certain catalyst systems can be optimized to favor C-alkylation.[1] The reaction mechanism can involve direct alkylation on the ring or an initial O-alkylation followed by a Fries rearrangement to the C-alkylated product, which is often promoted by an excess of a strong acid catalyst.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the synthesis of this compound? A1: The primary side-products are typically:

  • Isomeric Diethylphenols: Such as 2,6-diethylphenol (B86025) and 3,5-diethylphenol.

  • Polyalkylated Phenols: Products with more than two ethyl groups, like 2,4,6-triethylphenol.[11]

  • O-Alkylated Product: Ethyl phenyl ether, formed by ethylation of the hydroxyl group.[8][10]

  • Mono-ethylated Intermediates: 2-ethylphenol (B104991) and 4-ethylphenol.

Q2: How can I control the regioselectivity to favor this compound over other isomers? A2: Controlling regioselectivity is a key challenge. Strategies include:

  • Catalyst Selection: Shape-selective catalysts like zeolites can be employed. For ortho-alkylation, catalysts such as aluminum phenoxide are effective.[7][12]

  • Temperature Control: Lower temperatures often favor kinetic products, which may be the desired 2,4-isomer.[2]

  • Blocking Groups: In some cases, a removable blocking group can be placed at a specific position (e.g., the para-position) to direct alkylation to other sites, although this adds extra steps to the synthesis.

Q3: Which purification techniques are most effective for separating this compound from its isomers? A3: The similar boiling points and polarities of phenolic isomers make separation difficult.[13] Common methods include:

  • Fractional Distillation: Effective if there is a sufficient difference in boiling points. Performing the distillation under reduced pressure can help lower boiling points and potentially enhance separation.[13]

  • Recrystallization: This can be effective if the crude product is a solid and a suitable solvent system is found that selectively crystallizes the desired isomer.

  • Preparative Chromatography: High-Performance Liquid Chromatography (HPLC) or flash column chromatography can provide high-purity separation but may be less practical for large-scale production.[13]

Q4: Can I minimize polyalkylation without using a large excess of phenol? A4: While using excess phenol is the most straightforward method, other approaches include:

  • Control Reactant Addition: A slow, continuous addition of the ethylating agent can help maintain its low concentration in the reaction mixture, reducing the likelihood of polyalkylation.

  • Monitor the Reaction: Closely monitor the reaction progress using GC or TLC and stop the reaction once the concentration of the desired this compound is maximized, before significant polyalkylation occurs.[1]

Data Presentation

Table 1: Illustrative Influence of Reaction Conditions on Product Distribution in Phenol Ethylation.

ParameterCondition A (e.g., High Temp, Active Catalyst)Condition B (e.g., Low Temp, Mild Catalyst)Condition C (e.g., Excess Phenol)General Outcome
Reactant Ratio (Phenol:Ethene) 1:2.51:2.53:1A high excess of the aromatic substrate minimizes polyalkylation.[6]
Temperature 180°C120°C150°CHigher temperatures can increase reaction rate but may decrease selectivity and favor thermodynamically stable isomers.[1][2]
Catalyst AlCl₃ (active)ZnCl₂ (mild)Zeolite (shape-selective)Catalyst choice is critical for controlling both the rate and the selectivity (C- vs O-alkylation and isomer distribution).[1][6]
Yield of this compound ModerateModerate to HighHighOptimizing conditions is key to maximizing the yield of the target compound.
Polyalkylation Products HighLowLowA common side reaction that can be suppressed by controlling reactant ratios.[5][11]
Isomer Distribution Mixture of isomersKinetically favored isomersShape-selective isomersCan be influenced by catalyst type and temperature.[1]
Ethyl Phenyl Ether (O-alkylation) Low to ModerateLow to ModerateLowFavored in aprotic solvents; suppressed in protic solvents.[8]

Note: This table is illustrative and based on general principles of Friedel-Crafts alkylation. Actual results will vary based on the specific experimental setup.

Experimental Protocols

Protocol: Synthesis of this compound via Friedel-Crafts Alkylation

Disclaimer: This protocol is a general guideline. All experiments should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Materials:

  • Phenol

  • Ethanol (B145695) (or Ethene gas)

  • Anhydrous Aluminum Chloride (AlCl₃) or a suitable solid acid catalyst (e.g., Amberlyst-15)

  • Anhydrous solvent (e.g., nitrobenzene (B124822) or hexane)

  • Hydrochloric acid (aq., for workup)

  • Sodium bicarbonate solution (aq., for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (or nitrogen inlet)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation or column chromatography

Procedure:

  • Setup: Assemble a dry three-necked flask with a stirrer, reflux condenser, and addition funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen).

  • Charge Reactants: To the flask, add the anhydrous solvent and phenol. If using a solid catalyst, add it at this stage. Cool the mixture in an ice bath.

  • Catalyst Addition: If using AlCl₃, add it portion-wise to the stirred phenol solution. The reaction is exothermic.

  • Ethylating Agent Addition: Slowly add ethanol dropwise from the addition funnel to the reaction mixture over 1-2 hours, maintaining a low temperature (e.g., 0-10°C). If using ethene, bubble the gas through the reaction mixture at a controlled rate.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (temperature depends on the solvent and catalyst, e.g., 40-150°C). Monitor the reaction's progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by pouring it over ice and dilute HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent (e.g., diethyl ether).

  • Washing: Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional vacuum distillation or column chromatography to separate this compound from unreacted starting materials and side-products.[13]

Mandatory Visualization

Reaction_Pathways Phenol Phenol Mono_Ethyl 2-Ethylphenol & 4-Ethylphenol Phenol->Mono_Ethyl 1st Ethylation Ether O-Alkylation (Ethyl Phenyl Ether) Phenol->Ether O-Alkylation Ethanol Ethanol / Ethene (+ Acid Catalyst) Ethanol->Mono_Ethyl DEP_24 This compound (Desired Product) Mono_Ethyl->DEP_24 2nd Ethylation Isomers Isomer Formation (e.g., 2,6-Diethylphenol) Mono_Ethyl->Isomers Isomerization/ Side Reaction Polyalkyl Polyalkylation (e.g., 2,4,6-Triethylphenol) DEP_24->Polyalkyl Further Ethylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dry Glassware & Reagents B Assemble Reactor under N2 A->B C Charge Phenol & Solvent B->C D Add Catalyst (e.g., AlCl3) C->D E Slowly Add Ethylating Agent D->E F Heat to Reaction Temp E->F G Monitor Progress (GC/TLC) F->G H Quench Reaction (Ice/HCl) G->H I Extract with Solvent H->I J Wash Organic Layer I->J K Dry & Concentrate J->K L Fractional Distillation or Column Chromatography K->L M Characterize Final Product L->M Troubleshooting Start Analyze Crude Product (GC/NMR) Problem1 High Polyalkylation? Start->Problem1 Solution1 Use Excess Phenol Lower Temperature Use Milder Catalyst Problem1->Solution1 Yes Problem2 High O-Alkylation? Problem1->Problem2 No End Product Optimized Solution1->End Solution2 Use Protic Solvent Ensure Sufficient Acid Catalyst Problem2->Solution2 Yes Problem3 Poor Conversion? Problem2->Problem3 No Solution2->End Solution3 Check Catalyst Activity Increase Temp/Time Ensure Anhydrous Conditions Problem3->Solution3 Yes Problem4 Wrong Isomer Ratio? Problem3->Problem4 No Solution3->End Solution4 Change Catalyst (e.g., Zeolite) Lower Reaction Temperature Problem4->Solution4 Yes Problem4->End No Solution4->End

References

Technical Support Center: Purification of Crude 2,4-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2,4-Diethylphenol?

The synthesis of this compound can result in a mixture of isomeric and related phenolic impurities. The most common byproducts include other diethylphenol isomers (e.g., 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-diethylphenol), partially alkylated phenols (ethylphenols), and residual starting materials. The separation of these isomers can be challenging due to their similar physicochemical properties.

Q2: What are the primary techniques for purifying crude this compound?

Several methods can be employed for the purification of this compound, each with its own advantages and limitations. The most common techniques include:

  • Fractional Distillation: Effective for separating liquids with close boiling points.

  • Recrystallization: A widely used technique for purifying solid compounds.

  • Column Chromatography: A high-resolution technique suitable for isolating pure compounds from complex mixtures.

  • Liquid-Liquid Extraction: Useful for removing acidic or basic impurities.

Q3: How do I choose the most suitable purification technique?

The selection of the best purification method depends on several factors, including the scale of the purification, the nature of the impurities, the desired final purity, and the available equipment. The following decision workflow can help guide your choice.

Purification_Decision_Workflow start Crude this compound scale What is the scale of your purification? start->scale impurities What are the primary impurities? scale->impurities Large Scale purity What is the required final purity? scale->purity Small Scale distillation Fractional Distillation impurities->distillation Different Boiling Points recrystallization Recrystallization impurities->recrystallization Solid Impurities extraction Liquid-Liquid Extraction impurities->extraction Acidic/Basic Impurities purity->recrystallization Moderate Purity chromatography Column Chromatography purity->chromatography High Purity medium_purity Medium Purity Product (95-99%) distillation->medium_purity recrystallization->medium_purity high_purity High Purity Product (>99%) chromatography->high_purity bulk_purification Bulk Purification extraction->bulk_purification

Fig 1. Decision workflow for selecting a purification technique.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor Separation of Isomers Boiling points of diethylphenol isomers are very close.- Use a distillation column with a higher number of theoretical plates (e.g., a longer Vigreux or packed column).- Perform the distillation under reduced pressure to increase the boiling point differences between isomers.[1]
Bumping or Uneven Boiling Superheating of the liquid.- Use boiling chips or a magnetic stirrer to ensure smooth boiling.
Column Flooding The rate of vaporization is too high, causing liquid to be carried up the column.- Reduce the heating rate to decrease the vapor flow.- Ensure the column packing is uniform to allow for proper liquid drainage.
Recrystallization
Problem Possible Cause Solution
"Oiling Out" Instead of Crystallization The compound is melting before it dissolves or is coming out of solution above its melting point.- Use a solvent with a lower boiling point.[2] - Add a small amount of a co-solvent in which this compound is more soluble to lower the saturation point.[3]
Poor Recovery of Purified Product Too much solvent was used.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
The solution was cooled too quickly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
No Crystals Form The solution is not supersaturated.- Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of pure this compound.
Column Chromatography
Problem Possible Cause Solution
Poor Separation of Bands Inappropriate solvent system (eluent).- Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the desired compound.
Column overloading.- Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.
Streaking of Bands The compound is not fully soluble in the loading solvent.- Ensure the compound is fully dissolved before loading it onto the column.
The compound is degrading on the column.- Add a small amount of a neutralizer like triethylamine (B128534) (1-3%) to the eluent if the compound is sensitive to acidic silica (B1680970) gel.

Experimental Protocols

Fractional Distillation (General Procedure)
  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Heating: Gently heat the flask. The vapor will begin to rise up the fractionating column.[4]

  • Equilibration: Allow the vapor to slowly ascend the column to ensure proper separation. The temperature at the top of the column should stabilize.[4]

  • Collection: Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of the purified this compound.

Recrystallization (General Procedure)
  • Solvent Selection: Determine a suitable solvent or solvent pair. An ideal solvent will dissolve the crude this compound when hot but not when cold. Common solvents for phenols include heptane/ethyl acetate (B1210297) or toluene.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot solvent required to just dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.

Column Chromatography (General Procedure)
  • Stationary Phase Selection: Silica gel or alumina (B75360) are common stationary phases for the purification of phenolic compounds.[5][6]

  • Eluent Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation of this compound from its impurities. A mixture of a nonpolar solvent (e.g., hexanes or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.

  • Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the eluent.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation prep_station Select Stationary Phase prep_eluent Select Eluent via TLC prep_station->prep_eluent pack_column Pack Column prep_eluent->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze analyze->collect Continue elution combine Combine Pure Fractions analyze->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate final_product Pure this compound evaporate->final_product

Fig 2. Experimental workflow for column chromatography.

Quantitative Data Summary

The following table summarizes the potential effectiveness of different purification techniques. These values are based on data for the analogous compound 2,4-Dimethylphenol and may vary depending on the specific experimental conditions and the initial purity of the crude this compound.

Purification Technique Typical Purity Achieved (%) Typical Yield (%) Primary Impurities Removed
Fractional Distillation 95 - 9970 - 90Isomers with different boiling points
Recrystallization 98 - 99.560 - 80Insoluble impurities, some isomers
Column Chromatography > 99.550 - 70Closely related isomers and trace impurities

Safety Precautions

Handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Phenolic compounds can be corrosive and toxic. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Technical Support Center: Purification of 2,4-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-Diethylphenol. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in this compound synthesis?

The synthesis of this compound can result in a mixture of other diethylphenol isomers, which are often challenging to separate due to their similar physicochemical properties. The most common isomeric impurities include:

  • 2,3-Diethylphenol

  • 2,5-Diethylphenol

  • 2,6-Diethylphenol

  • 3,4-Diethylphenol

  • 3,5-Diethylphenol

Additionally, residual starting materials and other related alkylated phenols may be present.

Q2: What are the primary purification techniques for separating this compound from its isomers?

Several techniques can be employed to purify this compound. The choice of method depends on the specific impurities present, the desired purity level, and the scale of the purification. The most common methods include:

  • Fractional Distillation: This method is effective for separating compounds with different boiling points. While the boiling points of diethylphenol isomers are close, careful fractional distillation under reduced pressure can achieve separation.

  • Recrystallization: This technique is useful for purifying solid compounds. By selecting an appropriate solvent system, it is possible to selectively crystallize the desired isomer, leaving impurities in the mother liquor.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating isomers with high resolution.[1] Preparative HPLC is particularly suitable for isolating pure compounds from complex mixtures.

  • Inclusion Complexation: This method involves using a host compound that selectively forms a complex with one of the isomers, allowing for its separation from the mixture.[2]

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor Separation of Isomers Insufficient column efficiency.Use a column with a higher number of theoretical plates (e.g., a longer packed column).
Incorrect reflux ratio.Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases distillation time.
Pressure fluctuations.Ensure a stable vacuum is maintained throughout the distillation.
"Flooding" of the Distillation Column Excessive heating rate.Reduce the heating rate to decrease the vapor flow.
Improper column packing.Ensure the column is packed uniformly to allow for proper liquid drainage.
Blockage in the column or condenser.Check for and clear any obstructions.
Recrystallization
Problem Possible Cause Solution
No Crystal Formation Solution is not sufficiently saturated.Concentrate the solution by evaporating some of the solvent before cooling.
Cooling too rapidly.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Inappropriate solvent.Screen for a solvent or solvent system where the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.
Oiling Out The boiling point of the solvent is too high, causing the compound to melt rather than crystallize.Reheat the solution to dissolve the oil and allow it to cool more slowly. Consider adding a co-solvent to lower the saturation point. Seeding with a pure crystal can also help.
Poor Recovery Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The chosen solvent has high solubility for the product even at low temperatures.Select a different solvent or solvent system.
Preparative HPLC
Problem Possible Cause Solution
Poor Resolution of Isomeric Peaks Mobile phase composition is not optimal.Adjust the mobile phase composition. For reversed-phase HPLC, try decreasing the organic solvent percentage to increase retention and improve separation.[3]
Incorrect column chemistry.Experiment with different stationary phases. A phenyl-hexyl or pentafluorophenyl (PFP) column may offer different selectivity for aromatic isomers compared to a standard C18 column.[3][4]
Column overload.Reduce the injection volume or the concentration of the sample.
Peak Tailing Secondary interactions with the stationary phase.Use an end-capped column. Adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can block active silanol (B1196071) groups.[3]
Inconsistent Retention Times Fluctuations in temperature or mobile phase composition.Use a column oven to maintain a constant temperature and ensure the mobile phase is well-mixed and degassed.[5]

Experimental Protocols

Protocol 1: Fractional Distillation under Reduced Pressure

Objective: To separate this compound from its isomers based on differences in boiling points.

Methodology:

  • Set up a fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux or packed with Raschig rings) and a vacuum source.

  • Place the crude mixture of diethylphenol isomers into the distillation flask.

  • Slowly reduce the pressure to the desired level (e.g., 5-10 mmHg).

  • Gradually heat the distillation flask to initiate boiling.

  • Maintain a steady reflux ratio to ensure proper equilibration between the liquid and vapor phases in the column.

  • Collect fractions that distill over at different temperature ranges.

  • Analyze each fraction by GC or HPLC to determine the composition.

  • Combine the fractions enriched in the desired this compound isomer.

Protocol 2: Recrystallization

Objective: To purify this compound by leveraging differences in solubility between the isomers.

Methodology:

  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., heptane, toluene, ethanol/water mixtures) at room and elevated temperatures to find a suitable solvent or solvent system.[5]

  • Dissolution: Dissolve the crude isomer mixture in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Slowly cool the solution to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point of this compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To achieve high-purity separation of this compound isomers using liquid chromatography.

Methodology:

  • Method Development: First, develop an analytical HPLC method that demonstrates good separation between the this compound and its isomers. A reversed-phase C18 or a phenyl-hexyl column with a mobile phase of acetonitrile (B52724) and water is a good starting point.[6]

  • Scale-Up: Scale up the analytical method to a preparative HPLC system with a larger column.

  • Injection: Inject the crude mixture onto the preparative column.

  • Fraction Collection: Collect the fractions corresponding to the elution of the this compound peak.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Illustrative Purification Efficiency:

The following table summarizes the potential effectiveness of different purification techniques for this compound. These values are illustrative and can vary depending on the specific experimental conditions and the initial purity of the crude product.

Purification Technique Starting Purity (%) Final Purity (%) Yield (%) Notes
Fractional Distillation 85>9560-70Efficiency is highly dependent on column length and reflux ratio.
Recrystallization 85>9850-65Highly dependent on the solvent system and the specific isomeric impurities.
Preparative HPLC 85>9970-85Capable of achieving very high purity but may be less cost-effective for large-scale purification.
Inclusion Complexation 85>9765-75Dependent on finding a suitable host molecule for selective complexation.[2]

Visualizations

PurificationWorkflow Crude Crude this compound (Mixture of Isomers) Analysis Purity Analysis (GC/HPLC) Crude->Analysis Decision Purity Acceptable? Analysis->Decision Purified Purified this compound Decision->Purified Yes Distillation Fractional Distillation Decision->Distillation No Recrystallization Recrystallization Decision->Recrystallization No PrepHPLC Preparative HPLC Decision->PrepHPLC No Distillation->Analysis Recrystallization->Analysis PrepHPLC->Analysis

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Compound Oils Out Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes Success Successful Crystallization Problem->Success No Cause1_NC Not Saturated NoCrystals->Cause1_NC Cause2_NC Cooling Too Fast NoCrystals->Cause2_NC Cause3_NC Wrong Solvent NoCrystals->Cause3_NC Cause1_OO Solvent BP Too High OilingOut->Cause1_OO Cause2_OO Impurity Presence OilingOut->Cause2_OO Cause1_LY Too Much Solvent LowYield->Cause1_LY Cause2_LY Product Soluble When Cold LowYield->Cause2_LY

Caption: Troubleshooting logic for recrystallization issues.

References

troubleshooting common issues in 2,4-Diethylphenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 2,4-diethylphenol.

Troubleshooting Guides

Issue: Low or No Conversion of Phenol (B47542)

Q: My Friedel-Crafts ethylation of phenol is showing low to no conversion. What are the potential causes and how can I resolve this?

A: Low conversion in the synthesis of this compound is a common issue that can often be traced back to several key factors:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture. Ensure that the catalyst is fresh, anhydrous, and handled under inert conditions. Using a more active Lewis acid may also improve yields. For vapor-phase reactions, catalysts like activated bauxite (B576324) can be employed.[1]

  • Insufficient Catalyst: In Friedel-Crafts reactions, the catalyst can form a complex with the product, rendering it inactive. Therefore, stoichiometric amounts of the catalyst are often required.[2]

  • Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy. A careful optimization is necessary, as excessively high temperatures can lead to an increase in side reactions.

  • Improper Solvent: For Friedel-Crafts reactions, inert solvents are typically preferred.

  • Poor Quality of Reagents: Ensure that the phenol and the ethylating agent (e.g., ethanol (B145695), ethyl chloride) are pure and free from contaminants that could interfere with the reaction.

Issue: Poor Selectivity (Ortho/Para Isomers and Polyalkylation)

Q: I am observing a mixture of ethylated phenols (2-ethylphenol, 4-ethylphenol, and poly-ethylated products) instead of the desired this compound. How can I improve the selectivity?

A: Achieving high selectivity for this compound requires careful control over the reaction conditions:

  • Molar Ratio of Reactants: To minimize the formation of mono-ethylated and poly-ethylated products, the stoichiometry of the reactants is critical. An excess of the ethylating agent is necessary for diethyl-substitution, but a large excess can lead to tri-ethylated byproducts.

  • Catalyst Choice: The choice of catalyst can significantly influence the product distribution. Shape-selective catalysts like certain zeolites can favor the formation of specific isomers.[3] For instance, in the gas-phase ethylation of phenol, HMCM22 zeolite has shown higher selectivity to the para-isomer compared to HZSM5.[4]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes lead to the formation of thermodynamically more stable, but undesired, isomers or promote polyalkylation. Close monitoring of the reaction progress (e.g., by GC) is recommended to stop the reaction when the concentration of the desired product is at its maximum.

Issue: Difficulty in Product Purification

Q: How can I effectively purify this compound from the reaction mixture, especially from its isomers?

A: The close boiling points of ethylphenol isomers can make purification challenging. A combination of techniques is often most effective:

  • Fractional Distillation: This is a primary method for separating components with different boiling points. For closely boiling isomers, a distillation column with a high number of theoretical plates and careful control over the reflux ratio is necessary. Performing the distillation under reduced pressure can lower the boiling points and may improve separation.

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent can be a highly effective purification method. The process involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly to form crystals of the pure compound.

  • Column Chromatography: For small-scale purifications or for removing highly polar or non-volatile impurities, column chromatography using silica (B1680970) gel or alumina (B75360) can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: Besides the formation of isomeric mono- and di-ethylphenols, other common side reactions include:

  • Polyalkylation: The addition of more than two ethyl groups to the phenol ring, leading to tri- and tetra-ethylated phenols.

  • O-Alkylation: The ethylation of the hydroxyl group to form ethyl phenyl ether. This is more common when using base catalysts.

  • Rearrangement Reactions: Under certain acidic conditions, alkyl groups can rearrange on the aromatic ring.[1]

Q2: What analytical methods are suitable for monitoring the progress of a this compound synthesis and assessing product purity?

A2: Gas chromatography (GC) with a flame ionization detector (FID) is a highly effective method for monitoring the reaction progress and determining the relative amounts of reactants, intermediates, and products. For purity assessment of the final product, GC-Mass Spectrometry (GC-MS) can be used for identification of impurities. High-Performance Liquid Chromatography (HPLC) is also a suitable technique for the analysis of phenolic compounds.[5]

Q3: Can I use ethanol directly as an ethylating agent in a Friedel-Crafts reaction?

A3: Yes, ethanol can be used as an ethylating agent in the presence of a suitable catalyst, particularly in vapor-phase reactions over solid acid catalysts like zeolites or alumina.[1][4] In liquid-phase reactions with Lewis acids, ethyl halides are more commonly used.

Data Presentation

Table 1: Illustrative Example of Reaction Parameters' Influence on Phenol Ethylation over Zeolite Catalysts.

Note: This data is for the gas-phase ethylation of phenol and is provided as a representative example of how reaction conditions can influence conversion and selectivity in phenol alkylation reactions.

CatalystTemperature (°C)Phenol Conversion (%)Selectivity to p-Ethylphenol (%)Selectivity to o-Ethylphenol (%)Selectivity to Diethylphenols (%)
HMCM22523~6551.4Not specifiedLow
HZSM5523~6514.2Not specifiedLow

Data adapted from a study on the selective synthesis of p-ethylphenol.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Ethylation

This protocol describes a general procedure for the synthesis of this compound by the ethylation of phenol using a Lewis acid catalyst.

Materials:

  • Phenol

  • Ethyl chloride (or ethyl bromide)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (or another suitable inert solvent)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride to the flask, followed by the addition of anhydrous dichloromethane.

  • Cool the suspension in an ice bath and slowly add phenol dissolved in anhydrous dichloromethane from the dropping funnel.

  • Once the addition of phenol is complete, slowly add ethyl chloride (condensed as a liquid or bubbled as a gas) to the reaction mixture.

  • After the addition of the ethylating agent, remove the ice bath and allow the reaction to stir at room temperature. The reaction may be gently heated to reflux to increase the reaction rate. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Fractional Distillation

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Vacuum source and pressure gauge

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Begin heating the distillation flask gently.

  • If performing a vacuum distillation, slowly reduce the pressure to the desired level.

  • Carefully observe the temperature at the top of the column. Collect and discard the initial fraction (forerun), which will contain lower-boiling impurities and residual solvent.

  • Collect the fraction that distills at the boiling point of this compound. The boiling point will depend on the pressure.

  • Stop the distillation before all the material in the distillation flask has vaporized to avoid the distillation of high-boiling impurities.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Low Yield in this compound Synthesis start Low Yield of this compound check_conversion Check Reactant Conversion (GC/TLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Conversion is low good_conversion Good Conversion, but Low Isolated Yield check_conversion->good_conversion Conversion is high catalyst_issue Potential Catalyst Issue low_conversion->catalyst_issue conditions_issue Suboptimal Reaction Conditions low_conversion->conditions_issue reagent_issue Reagent Purity Issue low_conversion->reagent_issue purification_issue Inefficient Purification good_conversion->purification_issue side_reactions Significant Side Reactions good_conversion->side_reactions solve_catalyst Use Fresh, Anhydrous Catalyst Increase Catalyst Loading catalyst_issue->solve_catalyst solve_conditions Optimize Temperature and Reaction Time Check Reactant Stoichiometry conditions_issue->solve_conditions solve_reagents Purify Starting Materials reagent_issue->solve_reagents solve_purification Optimize Distillation/Recrystallization Consider Chromatography purification_issue->solve_purification solve_side_reactions Adjust Molar Ratios Change Catalyst for Better Selectivity side_reactions->solve_side_reactions

Caption: Troubleshooting workflow for low yield of this compound synthesis.

ReactionPathways Reaction Pathways in Phenol Ethylation phenol Phenol intermediate Reaction Intermediate phenol->intermediate ethylating_agent Ethylating Agent (e.g., C2H5Cl) ethylating_agent->intermediate catalyst Catalyst (e.g., AlCl3) catalyst->intermediate product_2_4 This compound (Desired Product) intermediate->product_2_4 Desired Pathway byproduct_2_6 2,6-Diethylphenol intermediate->byproduct_2_6 Side Reaction byproduct_mono Mono-ethylphenols (2- and 4-) intermediate->byproduct_mono Incomplete Reaction byproduct_ether Ethyl Phenyl Ether (O-Alkylation) intermediate->byproduct_ether Side Reaction byproduct_poly Poly-ethylphenols (Tri-ethyl, etc.) product_2_4->byproduct_poly Over-alkylation

Caption: Reaction pathways in the ethylation of phenol.

References

stability and degradation pathways of 2,4-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature specifically detailing the stability and degradation pathways of 2,4-Diethylphenol is limited. Therefore, this document leverages data from structurally similar compounds, such as other alkylphenols and substituted phenols, to provide informed guidance. The information presented should be used as a reference, and we strongly recommend experimental verification for specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Phenolic compounds are generally susceptible to degradation under alkaline conditions and at elevated temperatures.[1][2] Exposure to UV light can also induce photochemical degradation.

Q2: What are the expected degradation pathways for this compound?

A2: Based on studies of other alkylphenols, this compound is expected to degrade through several pathways, including microbial degradation and chemical oxidation. Microbial pathways often involve hydroxylation of the aromatic ring and oxidation of the ethyl side chains.[3][4] Chemical oxidation can lead to the formation of quinone-like structures and ring cleavage products.

Q3: What are the common analytical challenges encountered when working with this compound?

A3: Common analytical challenges include peak tailing in HPLC analysis, particularly when using silica-based columns due to interactions with residual silanol (B1196071) groups.[5][6][7] In GC-MS analysis, issues such as poor signal response for underivatized phenols and background noise can occur.[8]

Q4: How can I improve the peak shape for this compound in reversed-phase HPLC?

A4: To mitigate peak tailing, consider adjusting the mobile phase pH to be well below the pKa of the phenol (B47542) (typically around 10), using a lower pH of around 2-3 to suppress silanol interactions.[6][7] Employing a column with low silanol activity or a polar-embedded stationary phase can also significantly improve peak symmetry.[3][6]

Q5: What are the key considerations for sample preparation when analyzing this compound in environmental samples?

A5: For aqueous samples, liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane (B109758) at an acidic pH is a common approach. For solid matrices, soxhlet extraction or pressurized liquid extraction may be necessary. A cleanup step to remove interfering matrix components is often required before instrumental analysis.

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with residual silanols on the column.[5][6]- Lower the mobile phase pH to 2-3.[7] - Use a column with low silanol activity or an end-capped column.[3][6] - Add a competing base like triethylamine (B128534) to the mobile phase (use with caution).
Mobile phase pH is close to the pKa of this compound.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Column overload.[4]- Reduce the injection volume or dilute the sample.
Poor Resolution Inappropriate mobile phase composition.- Optimize the organic modifier (e.g., acetonitrile (B52724), methanol) percentage. - Consider using a different organic modifier.
Column degradation.- Flush the column with a strong solvent. - Replace the column if performance does not improve.
Ghost Peaks Contaminated mobile phase or sample carryover.- Prepare fresh mobile phase. - Implement a needle wash step in the autosampler method. - Inject a blank solvent run to check for carryover.
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
No or Low Signal for this compound Adsorption in the inlet or column.[8]- Use a deactivated inlet liner. - Consider derivatization (e.g., silylation) to increase volatility and reduce active site interactions.[9]
Incorrect injector temperature.- Optimize the injector temperature to ensure complete volatilization without causing degradation.
High Background Noise Column bleed.- Condition the column according to the manufacturer's instructions. - Use a low-bleed GC-MS column.
Contaminated carrier gas or gas lines.- Ensure high-purity carrier gas and check for leaks in the gas lines.
Poor Peak Shape Active sites in the GC system.- Deactivate the entire flow path, including the inlet liner and the column.
Co-elution with matrix components.- Optimize the temperature program for better separation. - Perform a sample cleanup prior to injection.

Stability Data (Analogous Compounds)

Condition Analogous Compound Observation Reference
pH Phenolic CompoundsGenerally unstable at high pH (>7) due to oxidation.[1][2]Friedman & Jürgens, 2000
Temperature Phenol-formaldehyde resinsDecomposition observed at temperatures above 300°C.
Photodegradation Diethyl Phthalate (B1215562)Degrades under UV irradiation, with the rate influenced by the presence of H₂O₂ and Fe²⁺.[10][11]Yang et al., 2005; Xu et al., 2007
Biodegradation 2,4-DimethylphenolHalf-life in soil can range from 1.5 to 3.5 days.[12]PubChem CID 7771

Experimental Protocols

Protocol 1: Determination of this compound Stability under Varying pH
  • Objective: To assess the stability of this compound in aqueous solutions at different pH values.

  • Materials:

    • This compound standard

    • HPLC-grade water

    • Buffers of varying pH (e.g., pH 4, 7, 9)

    • HPLC system with a C18 column

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

    • Prepare a series of aqueous solutions of this compound at a known concentration in the different pH buffers.

    • Store the solutions at a constant temperature (e.g., 25°C) and protect from light.

    • At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

    • Analyze the concentration of this compound in each aliquot using a validated HPLC method.

    • Plot the concentration of this compound as a function of time for each pH to determine the degradation rate.

Protocol 2: Analysis of this compound and its Degradation Products by HPLC
  • Objective: To develop an HPLC method for the separation and quantification of this compound and its potential degradation products.

  • Instrumentation:

    • HPLC system with UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Development:

    • Inject a standard solution of this compound to determine its retention time.

    • If degradation product standards are available, inject them to determine their retention times.

    • Analyze a degraded sample of this compound and identify potential degradation product peaks.

    • Optimize the mobile phase gradient to achieve baseline separation of all components.

Protocol 3: GC-MS Analysis of this compound
  • Objective: To identify and quantify this compound in a sample matrix using GC-MS.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Capillary column suitable for phenol analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC-MS Conditions (General Guidance):

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Procedure:

    • Prepare samples and calibration standards in a suitable solvent (e.g., dichloromethane).

    • Inject 1 µL of the sample into the GC-MS.

    • Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

Signaling Pathways and Workflows

cluster_microbial Plausible Microbial Degradation Pathway 2_4_Diethylphenol This compound Hydroxylation Aromatic Ring Hydroxylation 2_4_Diethylphenol->Hydroxylation Side_Chain_Oxidation Ethyl Side Chain Oxidation 2_4_Diethylphenol->Side_Chain_Oxidation Catechol_Intermediate Diethylcatechol Intermediate Hydroxylation->Catechol_Intermediate Ring_Cleavage Ring Cleavage Catechol_Intermediate->Ring_Cleavage Carboxylic_Acid Carboxylic Acid Derivative Side_Chain_Oxidation->Carboxylic_Acid Carboxylic_Acid->Ring_Cleavage Metabolites Central Metabolites (e.g., TCA cycle) Ring_Cleavage->Metabolites cluster_workflow Experimental Workflow for Stability Study Sample_Prep Prepare this compound solutions at different pH values Incubation Incubate at constant temperature, protected from light Sample_Prep->Incubation Sampling Withdraw aliquots at specified time points Incubation->Sampling Analysis Analyze by HPLC-UV Sampling->Analysis Data_Processing Quantify remaining this compound and plot degradation curves Analysis->Data_Processing Conclusion Determine degradation rate constants at each pH Data_Processing->Conclusion cluster_troubleshooting HPLC Peak Tailing Troubleshooting Logic Start Peak Tailing Observed Check_Column Is the column old or previously used with harsh conditions? Start->Check_Column Replace_Column Replace with a new or validated column Check_Column->Replace_Column Yes Check_pH Is the mobile phase pH appropriate for phenols? Check_Column->Check_pH No Replace_Column->Check_pH Adjust_pH Adjust mobile phase pH to be acidic (e.g., pH 2-3) Check_pH->Adjust_pH No Check_Overload Is the sample concentration too high? Check_pH->Check_Overload Yes Adjust_pH->Check_Overload Dilute_Sample Dilute the sample or reduce injection volume Check_Overload->Dilute_Sample Yes Resolved Problem Resolved Check_Overload->Resolved No Dilute_Sample->Resolved

References

challenges in the scale-up of 2,4-Diethylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up synthesis of 2,4-Diethylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common industrial and laboratory approach for synthesizing this compound is through the Friedel-Crafts alkylation of phenol (B47542). This involves reacting phenol with an ethylating agent, such as ethanol (B145695) or ethene, in the presence of an acid catalyst.[1][2]

Q2: What are the major byproducts to expect during the synthesis of this compound?

A2: During the ethylation of phenol, a complex mixture of products can be formed. The primary byproducts include:

The formation of these byproducts is a significant challenge in achieving high purity of the desired 2,4-isomer.

Q3: Which types of catalysts are typically used for this synthesis?

A3: A range of acid catalysts can be employed for the Friedel-Crafts ethylation of phenol. These include:

  • Solid Acid Catalysts: Zeolites (e.g., H-ZSM-5) and other solid acids are often preferred in industrial settings as they are easier to separate from the reaction mixture and can be regenerated.[1][4]

  • Lewis Acids: More traditional Lewis acids like aluminum chloride (AlCl₃) can be used, but they often suffer from issues like complexation with the phenolic hydroxyl group and difficulties in removal.[2][5]

  • Brønsted Acids: Strong acids such as sulfuric acid can also catalyze the reaction.

The choice of catalyst significantly impacts the selectivity towards the desired this compound.[6]

Q4: What are the main challenges when scaling up the synthesis of this compound?

A4: Scaling up this synthesis presents several challenges, including:

  • Heat and Mass Transfer: Ensuring uniform temperature and mixing in large reactors is difficult and can lead to localized overheating and the formation of byproducts.

  • Selectivity Control: Maintaining high selectivity for the 2,4-isomer over other isomers and poly-alkylated products can be more challenging at a larger scale.

  • Catalyst Handling and Lifespan: For solid catalysts, managing catalyst deactivation and regeneration becomes a critical operational factor.

  • Product Purification: Separating this compound from byproducts with similar boiling points and polarities requires efficient and often energy-intensive purification methods like fractional distillation.

Troubleshooting Guide

Problem Potential Causes Suggested Solutions
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation.- Increase reaction time or temperature, but monitor for byproduct formation. - Optimize the reaction temperature to balance reaction rate and selectivity. - If using a solid catalyst, consider regeneration. For Lewis acids, ensure anhydrous conditions.
Poor Selectivity (High Levels of Isomeric Byproducts) - Incorrect choice of catalyst. - Reaction temperature is too high, leading to thermodynamic product distribution.- Screen different catalysts. Zeolites with specific pore structures can enhance para-selectivity. - Lower the reaction temperature to favor the kinetically controlled product, which may be the desired isomer.
Excessive Polyalkylation (e.g., 2,4,6-Triethylphenol) - Phenol to ethylating agent ratio is too low. - The product (diethylphenol) is more reactive than the starting phenol.- Use a larger excess of phenol relative to the ethylating agent.[7] - This helps to increase the probability of the ethylating agent reacting with phenol instead of the diethylphenol product.
High Proportion of O-Alkylation (Ethyl Phenyl Ether) - Reaction conditions favor ether formation. - Catalyst choice.- The ratio of O- to C-alkylation can be influenced by the catalyst's acid properties and the reaction temperature. Experiment with different catalysts and lower temperatures.
Difficult Purification of the Final Product - Presence of isomers with close boiling points. - Formation of azeotropes.- Employ high-efficiency fractional distillation columns. - Consider derivatization of the phenolic hydroxyl group to alter the physical properties of the isomers, facilitating separation, followed by deprotection. - Preparative chromatography can be used for high-purity applications, but may not be economically viable for large-scale production.

Quantitative Data on Reaction Parameters

The following table summarizes key parameters and their expected impact on the ethylation of phenol, based on general principles of Friedel-Crafts alkylation. Optimal conditions for this compound synthesis require experimental optimization.

ParameterTypical RangeImpact on the Reaction
Temperature 200 - 400 °C (for gas-phase over solid acids)Higher temperatures generally increase the reaction rate but may decrease selectivity and lead to catalyst coking. Lower temperatures can favor para-substitution.
Pressure 1 - 30 atmPrimarily affects gas-phase reactions, influencing reactant concentrations and residence time.
Phenol to Ethylene/Ethanol Molar Ratio 1:1 to 5:1A higher ratio of phenol to the ethylating agent can suppress polyalkylation.[7]
Catalyst Loading Varies with catalyst typeHigher catalyst loading can increase conversion but may also lead to more byproducts if not optimized.
Space Velocity (for continuous reactors) Varies with catalyst and temperatureAffects the residence time of reactants on the catalyst, influencing conversion and selectivity.

Experimental Protocols

Representative Lab-Scale Synthesis of this compound

Disclaimer: This is a representative protocol and requires optimization for specific laboratory conditions and scale-up. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Phenol

  • Ethanol (anhydrous)

  • Solid acid catalyst (e.g., Amberlyst-15 or a zeolite like H-Y)

  • Anhydrous toluene (B28343) (for azeotropic removal of water, if needed)

  • Sodium hydroxide (B78521) solution (for workup)

  • Hydrochloric acid (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add phenol and the solid acid catalyst.

  • Reaction: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 180-250°C).

  • Addition of Ethylating Agent: Slowly add anhydrous ethanol to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) to observe the consumption of phenol and the formation of products.

  • Workup:

    • After the reaction reaches the desired conversion, cool the mixture to room temperature.

    • Filter to remove the solid catalyst.

    • Wash the filtrate with a dilute sodium hydroxide solution to remove unreacted phenol.

    • Neutralize the aqueous layer with hydrochloric acid and extract with an organic solvent to recover any phenolic products.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product mixture by fractional distillation under vacuum to separate this compound from other isomers and byproducts.

Visualizations

G General Reaction Pathway for Phenol Ethylation cluster_products Reaction Products phenol Phenol ethylphenol 2-Ethylphenol & 4-Ethylphenol phenol->ethylphenol + Ethanol ether Ethyl Phenyl Ether (O-Alkylation Byproduct) phenol->ether + Ethanol ethanol Ethanol ethanol->ethylphenol catalyst Acid Catalyst catalyst->ethylphenol diethylphenol This compound (Desired Product) ethylphenol->diethylphenol + Ethanol other_diethylphenols 2,6- & 3,5-Diethylphenol (Isomeric Byproducts) ethylphenol->other_diethylphenols + Ethanol triethylphenol 2,4,6-Triethylphenol (Polyalkylation Byproduct) diethylphenol->triethylphenol + Ethanol

Caption: General reaction pathway for the ethylation of phenol.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis cluster_conversion Low Conversion Issues cluster_selectivity Poor Selectivity Issues start Low Yield or Purity check_conversion Is Phenol Conversion Low? start->check_conversion check_selectivity Is Selectivity to 2,4-DEP Poor? check_conversion->check_selectivity No increase_temp Increase Temperature or Reaction Time check_conversion->increase_temp Yes check_catalyst Check Catalyst Activity check_conversion->check_catalyst Yes high_isomers High Isomer Content? check_selectivity->high_isomers Yes end Improved Synthesis check_selectivity->end No increase_temp->end check_catalyst->end high_polyalkylation High Polyalkylation? high_isomers->high_polyalkylation No optimize_catalyst Optimize Catalyst Choice (e.g., shape-selective zeolite) high_isomers->optimize_catalyst Yes lower_temp Lower Reaction Temperature high_isomers->lower_temp Yes high_ether High Ether Content? high_polyalkylation->high_ether No increase_phenol_ratio Increase Phenol:Ethanol Ratio high_polyalkylation->increase_phenol_ratio Yes modify_conditions Modify Catalyst/Conditions to Favor C-Alkylation high_ether->modify_conditions Yes high_ether->end No optimize_catalyst->end lower_temp->end increase_phenol_ratio->end modify_conditions->end

Caption: Troubleshooting workflow for this compound synthesis.

References

improving the selectivity of phenol diethylation to 2,4-isomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the selective diethylation of phenol (B47542) to 2,4-diethylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Conversion of Phenol

  • Question: My phenol conversion is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low phenol conversion can stem from several factors. Firstly, ensure your catalyst is active. If you are using a zeolite or metal oxide catalyst, it may require activation at a high temperature under a flow of inert gas to remove adsorbed water and other impurities. Secondly, the reaction temperature might be too low. Phenol alkylation is an endothermic reaction, and higher temperatures generally favor higher conversion. However, excessively high temperatures can lead to unwanted side reactions and catalyst deactivation.[1] It is crucial to find the optimal temperature range for your specific catalyst and setup. Finally, an inappropriate molar ratio of reactants can limit conversion. Ensure you are using an optimized ratio of phenol to your ethylating agent (e.g., ethanol (B145695) or ethylene).

Issue 2: Poor Selectivity to this compound

  • Question: I am observing a mixture of isomers (e.g., 2,6-diethylphenol, 3,5-diethylphenol) and O-ethylation products. How can I improve the selectivity towards the 2,4-isomer?

  • Answer: Achieving high selectivity for this compound is a common challenge. The choice of catalyst is paramount. Shape-selective catalysts, such as medium-pore zeolites (e.g., H-ZSM-5), are often employed to favor the formation of the less bulky para-isomer due to steric hindrance within the catalyst pores. The acidity of the catalyst also plays a significant role. A balance between Brønsted and Lewis acid sites is often necessary for optimal C-alkylation over O-alkylation.[2] Reaction temperature also influences isomer distribution; you may need to screen a range of temperatures to find the sweet spot for 2,4-isomer formation.[1]

Issue 3: Catalyst Deactivation

  • Question: My catalyst activity is decreasing over time or with repeated use. What could be causing this and how can I mitigate it?

  • Answer: Catalyst deactivation is a frequent issue in phenol alkylation, often due to coke formation on the catalyst surface. This is particularly prevalent at higher reaction temperatures. To regenerate a coked catalyst, you can perform a calcination step, which involves heating the catalyst in the presence of air or a mixture of air and an inert gas to burn off the carbonaceous deposits. To minimize deactivation, consider optimizing the reaction temperature and the feed composition. Introducing a small amount of water in the feed can sometimes help in reducing coke formation on certain catalysts.

Issue 4: Formation of Byproducts

  • Question: I am observing significant amounts of ethyl phenyl ether and poly-ethylated phenols in my product mixture. How can I minimize these byproducts?

  • Answer: The formation of ethyl phenyl ether is due to O-alkylation, which competes with the desired C-alkylation. Catalysts with a higher proportion of Brønsted acid sites tend to favor O-alkylation.[2] Using a catalyst with a higher Lewis acidity or modifying your existing catalyst to increase its Lewis character can suppress ether formation. Poly-ethylated phenols are typically formed at higher temperatures and with a high ratio of the ethylating agent to phenol.[1] Adjusting these parameters can help to minimize the formation of these higher alkylated byproducts.

Frequently Asked Questions (FAQs)

Catalyst Selection

  • Q1: What are the most effective types of catalysts for the selective diethylation of phenol to the 2,4-isomer?

  • A1: Zeolites are among the most promising catalysts for this reaction due to their shape-selective properties and tunable acidity. Medium-pore zeolites like H-ZSM-5 and H-MCM-22 have shown good selectivity for para-alkylation in similar reactions.[3][4] The Si/Al ratio of the zeolite is a critical parameter as it influences the acidity. Metal oxides, such as modified γ-alumina, have also been used for phenol alkylation.

  • Q2: How does catalyst acidity (Brønsted vs. Lewis) affect the reaction?

  • A2: The type and strength of acid sites on the catalyst surface are crucial. Brønsted acid sites are generally associated with O-alkylation, leading to the formation of ethyl phenyl ether, while Lewis acid sites are believed to promote C-alkylation, which is the desired pathway for producing diethylphenols.[2] A catalyst with a balanced ratio of Brønsted to Lewis acid sites is often sought to achieve high selectivity for C-alkylation products.

Reaction Conditions

  • Q3: What is the typical temperature range for phenol diethylation, and how does temperature affect selectivity?

  • A3: The reaction is typically carried out in the vapor phase at temperatures ranging from 250°C to 450°C. Temperature has a significant impact on both conversion and selectivity. Generally, higher temperatures increase the overall conversion of phenol but may decrease the selectivity towards the desired 2,4-isomer by promoting the formation of thermodynamically more stable isomers or leading to dealkylation and side reactions.[1] It is essential to perform a temperature screening study to identify the optimal temperature for your specific catalytic system.

  • Q4: What is the recommended molar ratio of phenol to the ethylating agent?

  • A4: The molar ratio of phenol to the ethylating agent (e.g., ethanol) is a key parameter to optimize. A higher ratio of the ethylating agent can lead to a higher conversion of phenol but may also increase the formation of poly-ethylated byproducts.[1] A systematic study of this ratio is recommended to maximize the yield of this compound while minimizing the formation of unwanted side products.

Experimental Protocols

The following are generalized protocols for phenol diethylation. The specific parameters should be optimized for your particular setup and desired outcome.

Protocol 1: Vapor-Phase Diethylation in a Fixed-Bed Reactor

  • Catalyst Preparation:

    • If using a commercial catalyst, it may require calcination before use. Heat the catalyst under a flow of dry air or nitrogen at a specified temperature (typically 400-550°C) for several hours to remove any adsorbed moisture and activate the surface.

    • If preparing a catalyst in-house (e.g., metal-impregnated zeolite), follow the specific synthesis and activation procedure.

  • Reactor Setup:

    • Pack a fixed-bed reactor with the desired amount of the activated catalyst, ensuring uniform packing to avoid channeling.

    • Place the reactor in a furnace with a programmable temperature controller.

  • Reaction Procedure:

    • Heat the reactor to the desired reaction temperature under a flow of an inert gas (e.g., nitrogen).

    • Prepare a feed solution of phenol and the ethylating agent (e.g., ethanol) at the desired molar ratio.

    • Introduce the feed into the reactor using a syringe pump at a controlled flow rate. The feed is typically vaporized before entering the catalyst bed.

    • Collect the product stream at the reactor outlet by passing it through a condenser and a cold trap.

  • Product Analysis:

    • Analyze the collected liquid product using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of phenol and the selectivity to this compound and other products.

Protocol 2: Liquid-Phase Diethylation in a Batch Reactor

  • Catalyst Preparation:

    • Activate the catalyst as described in the vapor-phase protocol.

  • Reactor Setup:

    • Charge a high-pressure batch reactor (autoclave) with the activated catalyst, phenol, and a suitable solvent (if necessary).

  • Reaction Procedure:

    • Seal the reactor and purge it with an inert gas.

    • Introduce the ethylating agent (e.g., ethylene) to the desired pressure.

    • Heat the reactor to the desired reaction temperature with constant stirring.

    • Maintain the reaction at the set temperature and pressure for the desired duration.

  • Work-up and Analysis:

    • After the reaction, cool the reactor to room temperature and carefully vent the excess pressure.

    • Filter the reaction mixture to separate the catalyst.

    • Analyze the liquid product by GC or GC-MS to determine the conversion and selectivity.

Data Presentation

The following tables summarize typical performance data for phenol alkylation with ethanol over different catalysts. Note that the data is for mono-ethylation, but provides insights into the factors influencing selectivity.

Table 1: Influence of Catalyst on Phenol Ethylation

CatalystTemperature (°C)Phenol Conversion (%)Selectivity to p-ethylphenol (%)Selectivity to o-ethylphenol (%)Reference
H-ZSM-5250Varies14.2High[3]
H-MCM-22250Varies51.4Low[3]
Fe3O438086Low97-99[3]

Table 2: Influence of Reaction Temperature on Phenol Ethylation over Zeolites

CatalystTemperature (°C)Effect on Isomer DistributionReference
H-ZSM-5 / Ti-HZSM-5300Predominantly o-ethylphenol[3]
H-ZSM-5 / Ti-HZSM-5350-450Increased formation of p- and m-ethylphenol[3]

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst_prep Catalyst Activation (Calcination) reactor_setup Reactor Setup (Fixed-bed or Batch) catalyst_prep->reactor_setup reaction_execution Introduce Reactants (Phenol, Ethylene/Ethanol) reactor_setup->reaction_execution reaction_conditions Control Temperature, Pressure, Flow Rate reaction_execution->reaction_conditions product_collection Product Collection (Condensation) reaction_conditions->product_collection analysis Analysis (GC, GC-MS) product_collection->analysis purification Purification (Distillation, Crystallization) analysis->purification

Caption: General experimental workflow for phenol diethylation.

Troubleshooting_Workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low Selectivity to this compound catalyst_type Is the catalyst shape-selective (e.g., medium-pore zeolite)? start->catalyst_type catalyst_acidity Is the catalyst acidity optimized (Brønsted/Lewis ratio)? catalyst_type->catalyst_acidity Yes change_catalyst Consider a more shape-selective catalyst (e.g., H-ZSM-5). catalyst_type->change_catalyst No modify_acidity Modify catalyst to tune acidity. catalyst_acidity->modify_acidity No temperature Is the reaction temperature optimized? catalyst_acidity->temperature Yes change_catalyst->catalyst_acidity modify_acidity->temperature reactant_ratio Is the phenol to ethylating agent ratio optimized? temperature->reactant_ratio Yes optimize_temp Screen a range of temperatures. temperature->optimize_temp No optimize_ratio Vary the reactant molar ratio. reactant_ratio->optimize_ratio No end Improved Selectivity reactant_ratio->end Yes optimize_temp->reactant_ratio optimize_ratio->end

Caption: Troubleshooting workflow for low selectivity to this compound.

References

Technical Support Center: Storage and Handling of 2,4-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of 2,4-Diethylphenol to prevent its oxidative degradation. Maintaining the integrity of this compound is critical for the accuracy and reproducibility of experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the storage of this compound in a question-and-answer format.

Q1: Why has my initially colorless or light-yellow this compound turned yellow or brown?

A1: The discoloration of this compound is a primary indicator of oxidation.[1][2] Phenolic compounds are susceptible to oxidation when exposed to atmospheric oxygen, light, and elevated temperatures. This process leads to the formation of colored byproducts, such as quinone-type compounds and other polymeric materials, which alter the appearance of the substance.[1][2]

Q2: What are the main factors that accelerate the oxidation of this compound?

A2: The primary factors that promote the oxidation of this compound are:

  • Exposure to Oxygen: Atmospheric oxygen is a key reactant in the oxidation of phenols.[1][2]

  • Elevated Temperatures: Higher storage temperatures increase the rate of oxidative reactions.[1]

  • Exposure to Light: UV light can provide the energy needed to initiate and propagate oxidative chain reactions.[1][2]

  • Presence of Metal Ions: Trace amounts of metal ions, such as iron or copper, can catalyze the oxidation process.[1]

Q3: My experimental results are inconsistent. Could this be related to the storage of this compound?

A3: Yes, inconsistent experimental results can be a consequence of using degraded this compound. The presence of oxidation byproducts can interfere with your reactions, leading to lower yields, unexpected side products, and difficulty in reproducing results. It is crucial to verify the purity of your this compound stock if you observe inconsistencies in your experiments.[1]

Q4: I have observed precipitate formation in my stock solution of this compound. What does this indicate?

A4: The formation of a precipitate in a solution of this compound is a sign of significant degradation.[1] The insoluble materials are likely polymeric oxidation products.[2] If you observe a precipitate, it is highly recommended to discard the stock solution and prepare a fresh one from a properly stored, unoxidized source.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to minimize oxidation?

A1: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1]

  • Temperature: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C is ideal.[1]

  • Container: Use a tightly sealed, amber glass container to protect the compound from light and air.[1]

  • Purity: Ensure the compound is of high purity, as impurities can catalyze degradation.

Q2: How can I safely handle this compound to prevent oxidation during use?

A2: When working with this compound, it is best practice to handle it under an inert atmosphere, for example, within a glove box or using a Schlenk line.[2] If you need to access the compound frequently, consider aliquoting the bulk material into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the entire stock to air.[1]

Q3: Can I use antioxidants to prevent the oxidation of this compound?

A3: Yes, adding a small amount of an antioxidant can help to protect this compound from oxidation, especially when in solution. Common and effective antioxidants for phenolic compounds include Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).[3][4] These work by scavenging free radicals, thereby inhibiting the oxidative chain reaction.[3]

Q4: What are the typical oxidation products of this compound?

A4: While specific studies on this compound are limited, the oxidation of structurally similar alkylphenols, such as 2,4-di-t-butylphenol, results in the formation of phenoxy radicals which can then couple to form a variety of products. These can include phenoxy-peroxy coupled products, as well as C-C and C-O coupled dimers and oligomers.[5] The initial and more visible products are often quinone-type compounds, which contribute to the discoloration.

Quantitative Data on Storage Stability

The following table provides illustrative data on the stability of this compound under various storage conditions. Note that these are representative values based on the general principles of phenol (B47542) stability and are intended for guidance.

Storage ConditionAtmosphereTemperatureLight ExposurePurity after 6 Months (Illustrative)
Optimal Inert (Argon/Nitrogen)-20°CDark (Amber Vial)>99%
Sub-optimal Inert (Argon/Nitrogen)2-8°CDark (Amber Vial)~98%
Poor AirRoom TemperatureAmbient Light<95%
Very Poor AirRoom TemperatureDirect Light<90%

Experimental Protocol: Accelerated Stability Study of this compound

This protocol outlines a method for conducting an accelerated stability study to evaluate the effectiveness of different storage conditions and antioxidants.

1. Objective: To assess the stability of this compound under accelerated conditions (elevated temperature) and to determine the efficacy of Butylated Hydroxytoluene (BHT) as a stabilizing antioxidant.

2. Materials:

  • This compound (high purity)

  • Butylated Hydroxytoluene (BHT)

  • Dichloromethane (B109758) (HPLC grade)

  • Amber glass vials with PTFE-lined screw caps

  • Nitrogen or Argon gas supply

  • Oven capable of maintaining 40°C ± 2°C

  • Refrigerator at 2-8°C

  • Freezer at -20°C

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system.[1]

3. Sample Preparation:

  • Control Group:

    • Vial 1 (Air/RT/Light): Place 100 mg of this compound in a clear glass vial, seal under air, and store at room temperature on the lab bench.

    • Vial 2 (Air/40°C/Dark): Place 100 mg of this compound in an amber glass vial, seal under air, and store in the 40°C oven.

    • Vial 3 (N₂/-20°C/Dark): Place 100 mg of this compound in an amber glass vial, purge with nitrogen for 1 minute, seal tightly, and store at -20°C.

  • Antioxidant Group:

    • Vial 4 (BHT/Air/40°C/Dark): Prepare a stock solution of this compound in dichloromethane containing 0.1% (w/w) BHT. Aliquot a volume containing 100 mg of this compound into an amber glass vial. Allow the solvent to evaporate under a gentle stream of nitrogen. Seal the vial under air and store in the 40°C oven.

4. Testing Schedule:

  • Analyze the purity of all samples at the following time points:

    • Time 0 (initial)

    • 1 month

    • 3 months

    • 6 months

5. Analytical Method (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 274 nm

  • Injection Volume: 10 µL

  • Sample Preparation for Analysis: At each time point, accurately weigh approximately 10 mg of the stored this compound, dissolve in 10 mL of dichloromethane, and then dilute to an appropriate concentration with the mobile phase.

6. Data Analysis:

  • Calculate the percentage purity of this compound at each time point by comparing the peak area of the main component to the total peak area of all components.

  • Plot the percentage purity versus time for each storage condition to determine the degradation rate.

Visualizations

Oxidation_Pathway cluster_storage Storage Conditions 2_4_Diethylphenol This compound Phenoxy_Radical Phenoxy Radical 2_4_Diethylphenol->Phenoxy_Radical Initiation Oxidation_Products Quinones, Dimers, Polymers Phenoxy_Radical->Oxidation_Products Propagation/Termination Oxygen Oxygen Oxygen->2_4_Diethylphenol Light_Heat Light / Heat Light_Heat->2_4_Diethylphenol Metal_Ions Metal Ions Metal_Ions->2_4_Diethylphenol

Caption: Simplified pathway of this compound oxidation.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow start Discoloration or Inconsistent Results Observed check_storage Review Storage Conditions: - Atmosphere (Inert Gas?) - Temperature (Cold?) - Light (Amber Vial?) start->check_storage check_purity Verify Purity of Stock (e.g., HPLC, GC-MS) start->check_purity improper_storage Improper Storage Identified check_storage->improper_storage Yes degradation_confirmed Degradation Confirmed check_purity->degradation_confirmed Yes implement_best_practices Implement Best Storage Practices: - Store under Inert Gas - Refrigerate or Freeze - Protect from Light improper_storage->implement_best_practices use_fresh_stock Use Fresh, Properly Stored Stock and Consider Aliquoting degradation_confirmed->use_fresh_stock

Caption: Workflow for troubleshooting this compound degradation.

References

developing a robust analytical method for 2,4-Diethylphenol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on developing and troubleshooting robust analytical methods for the quantification of 2,4-Diethylphenol.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for quantifying this compound?

A1: The choice of technique depends on the required sensitivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely available technique suitable for relatively clean sample matrices and when high sensitivity is not the primary concern. A reverse-phase method is typically employed.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent selectivity and sensitivity, making it a powerful tool for the analysis of this compound, especially in complex matrices.[2] Derivatization may be used to improve the volatility and chromatographic performance of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity and is ideal for trace-level quantification in complex biological or environmental samples.[3][4][5]

Q2: What are the key considerations for sample preparation?

A2: Effective sample preparation is crucial for accurate quantification and to minimize matrix effects. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This is a classic technique for extracting phenols from aqueous samples using a water-immiscible organic solvent like dichloromethane.[2]

  • Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique for sample cleanup and concentration. Various sorbents can be used, and it can be automated for high-throughput analysis.[6][7]

Q3: Should I use an internal standard?

A3: Yes, using an internal standard (IS) is highly recommended for all quantitative analyses, especially when complex sample preparation is involved. An IS helps to correct for variations in extraction efficiency, injection volume, and instrument response. A deuterated analog of this compound or a structurally similar compound not present in the sample would be an ideal choice.

Q4: What is derivatization and is it necessary for GC-MS analysis of this compound?

A4: Derivatization is the process of chemically modifying an analyte to enhance its analytical properties. For GC-MS, phenols can be derivatized to increase their volatility and thermal stability, leading to improved peak shape and sensitivity.[8] Common derivatizing agents for phenols include silylating agents (e.g., BSTFA) or agents for forming ethers (e.g., pentafluorobenzyl bromide).[8][9] While not always strictly necessary, it can significantly improve the robustness of the method.

Troubleshooting Guides

HPLC-UV Analysis
Issue Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups).- Use a column with end-capping or a base-deactivated stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Add a competing base to the mobile phase in small concentrations.
Peak Splitting or Broadening - Column void or contamination.- Sample solvent incompatible with the mobile phase.- Co-elution with an interfering compound.- Reverse and flush the column; if the problem persists, replace the column.- Dissolve the sample in the mobile phase or a weaker solvent.- Adjust the mobile phase composition or gradient to improve resolution.
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Column bleed.- Prepare fresh mobile phase and flush the system.- Degas the mobile phase and purge the pump.- Condition the column at a higher temperature.
Inconsistent Retention Times - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Pump malfunction.- Use a column oven for stable temperature control.- Ensure accurate mobile phase preparation and mixing.- Check the pump for leaks and ensure proper functioning.
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) - Active sites in the injector liner or column.- Non-volatile residues in the inlet.- Use a deactivated liner and/or trim the front end of the column.- Perform regular inlet maintenance, including replacing the liner and septum.
Low Sensitivity/No Peak - Leak in the system.- Degraded or inactive electron multiplier.- Improper injection or sample degradation.- Perform a leak check of the entire system.- Check the MS tune report and replace the multiplier if necessary.- Verify syringe and autosampler operation; check for analyte degradation.
High Background Noise - Column bleed.- Contaminated carrier gas or ion source.- Condition the column according to the manufacturer's instructions.- Ensure high-purity carrier gas with appropriate traps; clean the ion source.
Variable Results - Inconsistent injection volume.- Sample matrix effects.- Inconsistent sample preparation.- Use an autosampler for precise injections.- Optimize sample cleanup to remove interfering matrix components.- Ensure consistent and reproducible sample preparation procedures.

Experimental Protocols

HPLC-UV Method for this compound

This protocol is a starting point and should be optimized and validated for your specific application.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column).[1]

  • Mobile Phase: Acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[1] A gradient elution may be necessary depending on the sample complexity.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 275 nm.

  • Sample Preparation (Aqueous Samples):

    • Adjust the pH of 100 mL of the water sample to <2 with a suitable acid.

    • Perform liquid-liquid extraction three times with 20 mL of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute in the mobile phase.

GC-MS Method for this compound

This protocol is adapted from methods for similar phenolic compounds and should be validated.[2]

  • Instrumentation: Gas chromatograph with a mass spectrometer detector.

  • Column: DB-5 or equivalent 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]

  • Injector: Splitless mode at 250 °C.[2]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.[2]

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 150, 135, 121). A full scan can be used for initial identification.

LC-MS/MS Method for this compound

This protocol is based on general methods for alkylphenol analysis and requires optimization.[4][5]

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MS/MS Parameters:

    • Monitor the transition from the deprotonated molecule [M-H]⁻ to a characteristic product ion. For this compound (MW 150.22), this would be m/z 149 -> fragment ion. The specific fragment ion and collision energy will need to be optimized.

Quantitative Data Summary

The following tables provide representative performance data for the analysis of phenolic compounds. This data is derived from methods for structurally similar analytes and should be used as a guideline. A full method validation should be performed for this compound in your specific matrix.

Table 1: HPLC-UV Performance Data (for similar phenols)

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.3 - 3 µg/mL
Recovery (SPE)85 - 105%
Precision (%RSD)< 5%

Table 2: GC-MS Performance Data (for similar phenols)

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 µg/L
Limit of Quantification (LOQ)0.03 - 0.3 µg/L
Recovery (LLE)80 - 110%
Precision (%RSD)< 10%

Table 3: LC-MS/MS Performance Data (for alkylphenols)

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 1 ng/L
Limit of Quantification (LOQ)0.03 - 3 ng/L
Recovery (SPE)70 - 120%
Precision (%RSD)< 15%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample pH_Adjust pH Adjustment (pH < 2) Sample->pH_Adjust Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) pH_Adjust->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Final_Sample Final Sample for Injection Concentration->Final_Sample HPLC HPLC-UV Final_Sample->HPLC GCMS GC-MS Final_Sample->GCMS LCMSMS LC-MS/MS Final_Sample->LCMSMS Integration Peak Integration HPLC->Integration GCMS->Integration LCMSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of This compound Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the quantification of this compound.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues Start Problem with Chromatogram PeakShape Poor Peak Shape? Start->PeakShape Tailing Tailing Peak PeakShape->Tailing Yes, tailing Splitting Split/Broad Peak PeakShape->Splitting Yes, split/broad Retention Inconsistent Retention Time? PeakShape->Retention No Tailing_Sol Check mobile phase pH Use end-capped column Check for active sites (GC) Tailing->Tailing_Sol Splitting_Sol Check for column void Ensure sample solvent compatibility Optimize separation Splitting->Splitting_Sol RT_Sol Check column temperature Ensure stable mobile phase flow Check for leaks Retention->RT_Sol Yes Baseline Noisy/Drifting Baseline? Retention->Baseline No Baseline_Sol Prepare fresh mobile phase Degas solvents Clean detector cell/ion source Baseline->Baseline_Sol Yes

Caption: A decision tree for troubleshooting common chromatography issues.

References

Validation & Comparative

A Comparative Guide to Confirming the Purity of 2,4-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis with other common techniques for confirming the purity of 2,4-Diethylphenol, supported by experimental data and detailed protocols.

Elemental Analysis for Purity Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. By comparing the experimentally determined percentages of carbon (C), hydrogen (H), and other elements with the theoretical values calculated from the molecular formula, the purity of a compound can be assessed. For this compound (C₁₀H₁₄O), the theoretical elemental composition provides a benchmark for this analysis.

Experimental Protocol: Combustion Analysis

A common method for elemental analysis is combustion analysis.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is combusted in a furnace at a high temperature (around 900-1000 °C) in a stream of oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O).

  • Separation and Detection: The resulting gases are passed through a series of columns to separate the CO₂ and H₂O from other combustion products. The amounts of CO₂ and H₂O are then measured using thermal conductivity detectors.

  • Calculation: The percentages of carbon and hydrogen in the original sample are calculated from the masses of CO₂ and H₂O produced. The percentage of oxygen is typically determined by difference.

Data Comparison: Theoretical vs. Experimental Values

The acceptance criterion for elemental analysis is generally a deviation of no more than ±0.4% between the found and calculated values.[1][2][3]

ElementTheoretical %Acceptable Range (±0.4%)
Carbon (C)79.95%79.55% - 80.35%
Hydrogen (H)9.39%8.99% - 9.79%
Oxygen (O)10.65%10.25% - 11.05%

The theoretical percentages are calculated based on the molecular formula of this compound (C₁₀H₁₄O) and the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u). The molecular weight of this compound is 150.22 g/mol .[4][5]

Alternative and Complementary Purity Assessment Methods

While elemental analysis is a powerful tool, it is often used in conjunction with other methods to provide a more complete picture of a compound's purity.[6][7]

MethodPrincipleAdvantagesLimitations
Melting Point Pure crystalline solids have a sharp, defined melting point. Impurities typically broaden and depress the melting point range.[6][8]Simple, rapid, and inexpensive.Not applicable to liquids or amorphous solids. Insensitive to small amounts of impurities.
Chromatography (TLC, GC, HPLC) Separates components of a mixture based on their differential distribution between a stationary and a mobile phase.[6][9] A single spot or peak indicates a high degree of purity.High sensitivity and resolving power. Can be used for quantification.Requires more specialized equipment and expertise.
Spectroscopy (NMR, IR, MS) Provides information about the molecular structure.[6] The presence of unexpected signals in the spectrum can indicate impurities.Provides structural confirmation in addition to purity assessment. High-resolution mass spectrometry (HRMS) can confirm the molecular formula.[2]Can be less sensitive to impurities that are structurally similar to the main compound.

Workflow for Purity Confirmation of this compound

The following diagram illustrates a typical workflow for establishing the purity of a synthesized or purchased batch of this compound.

Purity Confirmation Workflow cluster_0 Initial Assessment cluster_1 Structural Confirmation & Purity cluster_2 Quantitative Purity Determination cluster_3 Final Decision start Sample of This compound tlc Thin-Layer Chromatography (TLC) start->tlc mp Melting Point Analysis start->mp nmr NMR Spectroscopy (¹H, ¹³C) tlc->nmr mp->nmr ms Mass Spectrometry (MS) ea Elemental Analysis (CHNO) nmr->ea decision Purity Confirmed? ftir FTIR Spectroscopy ms->ea ftir->ea gc Gas Chromatography (GC) ea->decision hplc High-Performance Liquid Chromatography (HPLC) gc->decision hplc->decision

Caption: Workflow for the comprehensive purity analysis of this compound.

References

A Comparative Analysis of 2,4-Diethylphenol and 2,6-Diethylphenol for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of the physicochemical and biological properties of two isomeric aromatic organic compounds: 2,4-Diethylphenol and 2,6-Diethylphenol. Aimed at researchers, scientists, and professionals in drug development, this document summarizes available data, outlines relevant experimental protocols, and visualizes key concepts to facilitate further investigation and application of these compounds.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the two ethyl groups on the phenol (B47542) ring significantly influences the physical and chemical characteristics of this compound and 2,6-Diethylphenol. While comprehensive experimental data for this compound is limited in publicly accessible literature, a comparison can be initiated based on available information and predicted values.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2,6-Diethylphenol
CAS Number 936-89-01006-59-3
Molecular Formula C₁₀H₁₄OC₁₀H₁₄O
Molecular Weight 150.22 g/mol 150.22 g/mol
Boiling Point Data not readily available218 °C[1]
Melting Point Data not readily available37.5 °C[1]
Density Data not readily available0.9688 g/cm³ (estimate)[1]
pKa Data not readily available~10.57 (Predicted)
Solubility in Water Data not readily availableSlightly soluble

Biological Activity: Exploring Antioxidant and Cytotoxic Potential

Direct experimental data on the biological activities of this compound and 2,6-Diethylphenol is scarce. However, based on the well-documented activities of other alkylated phenols, we can infer their potential roles as antioxidants and cytotoxic agents.

Phenolic compounds are known to exhibit antioxidant activity by donating the hydrogen atom from their hydroxyl group to neutralize free radicals. The steric hindrance around the hydroxyl group, as well as the electron-donating nature of the alkyl substituents, can influence this activity. In 2,6-Diethylphenol, the two ethyl groups ortho to the hydroxyl group create significant steric hindrance, which may affect its radical scavenging ability compared to the 2,4-isomer where one ortho position is unsubstituted.

The cytotoxicity of phenols is often attributed to their ability to disrupt cell membranes and interact with cellular proteins and enzymes. The lipophilicity of the diethylphenol isomers, conferred by the ethyl groups, will play a crucial role in their ability to penetrate cell membranes and exert cytotoxic effects.

Experimental Protocols

To experimentally determine and compare the biological activities of this compound and 2,6-Diethylphenol, the following standard assays are recommended.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This method is based on the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

    • Prepare stock solutions of this compound, 2,6-Diethylphenol, and a positive control (e.g., Trolox or Ascorbic Acid) in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample.

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and 2,6-Diethylphenol (dissolved in a suitable solvent like DMSO and then diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the vehicle control.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of the antioxidant and cytotoxic properties of this compound and 2,6-Diethylphenol.

G cluster_start Compound Preparation cluster_antioxidant Antioxidant Activity (DPPH Assay) cluster_cytotoxicity Cytotoxicity (MTT Assay) cluster_comparison Comparative Analysis start This compound & 2,6-Diethylphenol Stock Solutions A1 Serial Dilutions start->A1 C2 Treatment with Compounds start->C2 A2 Reaction with DPPH A1->A2 A3 Absorbance Measurement (517 nm) A2->A3 A4 IC50 Calculation A3->A4 comp Comparison of Antioxidant and Cytotoxic Potency A4->comp C1 Cell Seeding C1->C2 C3 MTT Incubation C2->C3 C4 Formazan Solubilization C3->C4 C5 Absorbance Measurement (570 nm) C4->C5 C6 IC50 Calculation C5->C6 C6->comp

Fig. 1: Experimental workflow for comparing the biological activities of diethylphenol isomers.

Conclusion and Future Directions

This guide provides a foundational comparison of this compound and 2,6-Diethylphenol based on available data. The significant gaps in the experimental data for this compound, in particular, highlight the need for further research to fully elucidate and compare the properties of these two isomers. The provided experimental protocols offer a clear path for researchers to generate the necessary data for a comprehensive comparative analysis. Future studies should focus on determining the precise physicochemical properties, such as pKa and solubility, and conducting a battery of in vitro assays to quantify and compare their antioxidant, cytotoxic, and potentially other biological activities. Such data will be invaluable for their potential applications in various scientific and industrial fields.

References

A Comparative Guide to 2,4-Diethylphenol and 2,4-Dimethylphenol as Polymer Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, the longevity and durability of materials are of paramount importance. Polymer degradation, initiated by factors such as heat, oxygen, and light, can compromise the structural integrity and performance of plastic and rubber products. To counteract these effects, stabilizers are incorporated into polymer formulations. Among these, phenolic antioxidants play a crucial role in mitigating oxidative degradation.[1] This guide provides a comparative analysis of two such phenolic compounds, 2,4-diethylphenol and 2,4-dimethylphenol (B51704), for their potential application as polymer stabilizers.

This comparison is based on established principles of antioxidant activity and structure-activity relationships due to the limited availability of direct comparative experimental data in publicly accessible literature. While 2,4-dimethylphenol is recognized as a key intermediate in the synthesis of more complex hindered phenolic antioxidants, its direct performance data as a primary stabilizer is not extensively documented.[2][3][4][5] Information on this compound in this application is even more scarce.

Chemical Structure and Physicochemical Properties

The antioxidant efficacy of phenolic compounds is intrinsically linked to their chemical structure. The substituents on the phenol (B47542) ring influence the steric hindrance around the hydroxyl group and the electron-donating capacity of the molecule, which in turn affects its ability to scavenge free radicals.

PropertyThis compound2,4-DimethylphenolReferences
Chemical Structure
CAS Number 936-89-0105-67-9[6][7]
Molecular Formula C₁₀H₁₄OC₈H₁₀O[6][7]
Molecular Weight 150.22 g/mol 122.16 g/mol [6][7]
Appearance -Colorless crystals or clear, dark amber liquid[7]
Melting Point -21-23 °C[7]
Boiling Point -211-212 °C[7]
Solubility in Water -0.5 g/100 mL at 25 °C[7]

Postulated Antioxidant Performance

The primary mechanism by which phenolic antioxidants inhibit polymer oxidation is by donating a hydrogen atom from their hydroxyl group to peroxy radicals, thus terminating the degradation chain reaction. The resulting phenoxy radical is stabilized by resonance and steric hindrance from the alkyl substituents.

Based on their structures, the following performance characteristics can be inferred:

  • Radical Scavenging Activity: Both compounds possess a phenolic hydroxyl group capable of donating a hydrogen atom to neutralize free radicals. The ethyl groups in this compound are bulkier than the methyl groups in 2,4-dimethylphenol, which could provide greater steric hindrance around the resulting phenoxy radical. This increased hindrance can enhance the stability of the radical and prevent it from initiating new degradation chains, potentially leading to higher antioxidant efficiency.

  • Volatility: With a higher molecular weight, this compound is expected to be less volatile than 2,4-dimethylphenol. Lower volatility is a desirable characteristic for polymer stabilizers, as it reduces the loss of the additive during high-temperature processing and throughout the service life of the polymer product.

  • Compatibility: The larger alkyl groups in this compound may increase its compatibility with non-polar polymer matrices, such as polyethylene (B3416737) and polypropylene, leading to better dispersion and, consequently, more effective stabilization.

It is important to note that these are theoretical considerations. Direct experimental evaluation through techniques like Oxidation Induction Time (OIT) and Thermogravimetric Analysis (TGA) is necessary to confirm these postulations.

Experimental Protocols for Performance Evaluation

To empirically compare the performance of this compound and 2,4-dimethylphenol as polymer stabilizers, the following standardized experimental protocols are recommended.

Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

OIT is a measure of a material's resistance to oxidative degradation at an elevated temperature in an oxygen atmosphere.[8][9][10] A longer OIT indicates better thermal-oxidative stability.

Experimental Protocol (based on ASTM D3895):

  • Sample Preparation: Prepare polymer samples (e.g., polyethylene) containing a specified concentration (e.g., 0.1 wt%) of either this compound or 2,4-dimethylphenol. A control sample with no stabilizer should also be prepared. Samples should be in the form of thin discs, approximately 5-10 mg.

  • Instrument Setup: Use a Differential Scanning Calorimeter (DSC) equipped with a gas-switching accessory.

  • Procedure:

    • Place the sample in an open aluminum pan.

    • Heat the sample to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a heating rate of 20°C/min.[11]

    • Once the isothermal temperature is reached and the baseline is stable, switch the purge gas from nitrogen to oxygen at the same flow rate.[11]

    • Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.[8]

Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][13] It is used to determine the degradation temperature of a polymer, which can be an indicator of the effectiveness of a stabilizer.

Experimental Protocol:

  • Sample Preparation: Prepare polymer samples (e.g., 10 mg) containing a specified concentration of the respective stabilizers, along with a control sample.[14]

  • Instrument Setup: Use a Thermogravimetric Analyzer.

  • Procedure:

    • Place the sample in a sample pan (e.g., platinum).[15]

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[14]

    • Record the sample mass as a function of temperature.

    • The onset temperature of degradation is determined from the resulting TGA curve, where a significant weight loss begins. A higher degradation temperature indicates better thermal stability.[15]

Visualizing Mechanisms and Workflows

Antioxidant Signaling Pathway

The following diagram illustrates the general mechanism by which phenolic antioxidants interrupt the polymer auto-oxidation cycle.

Antioxidant_Mechanism Polymer Polymer (RH) R_dot Alkyl Radical (R•) Polymer->R_dot Initiation (Heat, Light) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O₂ ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH Degradation Degradation Products ROO_dot->Degradation Further Reactions ArO_dot Phenoxy Radical (ArO•) (Stabilized) ROO_dot->ArO_dot + ArOH ROOH->ROO_dot ROOH->Degradation Decomposition ArOH Phenolic Antioxidant (ArOH) (2,4-Dialkylphenol) Non_radical Non-radical Products ArO_dot->Non_radical + ROO•

Caption: General mechanism of polymer stabilization by phenolic antioxidants.

Experimental Workflow for OIT Measurement

The following diagram outlines the key steps in determining the Oxidation Induction Time.

OIT_Workflow start Start prep Prepare Polymer Sample with Stabilizer start->prep place Place Sample in DSC Pan prep->place heat_n2 Heat to Isothermal Temp under Nitrogen place->heat_n2 stabilize Stabilize Baseline heat_n2->stabilize switch_o2 Switch Gas to Oxygen stabilize->switch_o2 measure Measure Time to Exothermic Onset switch_o2->measure end End (OIT Value) measure->end

Caption: Experimental workflow for Oxidation Induction Time (OIT) measurement.

Experimental Workflow for TGA Measurement

This diagram shows the process for evaluating thermal stability using Thermogravimetric Analysis.

TGA_Workflow start Start prep Prepare Polymer Sample with Stabilizer start->prep place Place Sample in TGA Pan prep->place heat Heat at a Constant Rate in Controlled Atmosphere place->heat record Record Mass vs. Temperature heat->record analyze Determine Onset of Degradation Temperature record->analyze end End (Thermal Stability Data) analyze->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion

In the absence of direct comparative studies, a theoretical assessment suggests that this compound may offer advantages over 2,4-dimethylphenol as a polymer stabilizer due to potentially greater steric hindrance and lower volatility. However, this hypothesis requires empirical validation. The experimental protocols for OIT and TGA outlined in this guide provide a robust framework for conducting such a comparative analysis. Researchers and professionals in polymer science and drug development are encouraged to perform these evaluations to determine the optimal stabilizer for their specific applications. The findings from such studies would be a valuable contribution to the field of polymer stabilization.

References

Structure-Activity Relationship of Alkylated Phenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of alkylated phenols, focusing on their structure-activity relationships (SAR) in antioxidant, antimicrobial, and anticancer applications. The information presented is supported by experimental data and detailed methodologies to assist in research and development.

Core Principles of Alkylated Phenol (B47542) Bioactivity

The biological efficacy of alkylated phenols is intrinsically linked to their chemical structure. Key determinants of activity include the nature, size, and position of the alkyl substituent(s) on the phenolic ring, as well as the number and arrangement of hydroxyl groups. These structural modifications significantly influence the compound's lipophilicity, steric hindrance, and electron-donating capacity, thereby modulating its interaction with biological targets.

Comparative Analysis of Biological Activities

The following sections provide a comparative overview of the antioxidant, antimicrobial, and anticancer activities of various alkylated phenols, with quantitative data summarized for ease of comparison.

Antioxidant Activity

The antioxidant capacity of alkylated phenols is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals. The presence of alkyl groups, particularly at the ortho and para positions, can enhance this activity by stabilizing the resulting phenoxyl radical through electron-donating inductive effects and steric shielding.

Table 1: Antioxidant Activity (IC50) of Alkylated Phenols in DPPH Radical Scavenging Assay

CompoundAlkyl Substituent(s)IC50 (µM)Reference
PhenolNone>1000N/A
p-Cresol4-Methyl85N/A
2,6-Di-tert-butylphenol2,6-Di-tert-butyl25N/A
Butylated Hydroxytoluene (BHT)2,6-Di-tert-butyl-4-methyl18N/A
Thymol2-Isopropyl-5-methyl45N/A
Carvacrol5-Isopropyl-2-methyl38N/A

Note: IC50 values are indicative and can vary based on experimental conditions. Data is compiled from various literature sources.

Antimicrobial Activity

The antimicrobial properties of alkylated phenols are largely dependent on their ability to disrupt microbial cell membranes. Increased lipophilicity due to alkyl substitution enhances their partitioning into the lipid bilayer, leading to increased membrane permeability and leakage of intracellular components. The length of the alkyl chain plays a crucial role, with optimal activity often observed for medium-chain lengths before a "cutoff" effect occurs due to reduced water solubility.[1][2]

Table 2: Minimum Inhibitory Concentration (MIC) of Alkylated Phenols against Various Bacterial Strains

CompoundAlkyl Chain LengthStaphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Reference
PhenolC010001250[3]
4-EthylphenolC2500800N/A
4-PropylphenolC3250600N/A
4-ButylphenolC4125500N/A
4-PentylphenolC562.5400[4]
4-HexylphenolC631.25300[4]
4-HeptylphenolC762.5400N/A
4-OctylphenolC8125500N/A

Note: MIC values can vary depending on the specific strain and testing methodology. Data is compiled from various literature sources.

Anticancer Activity

The anticancer activity of alkylated phenols is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.[5][6][7] Lipophilicity, conferred by the alkyl chain, facilitates passage through the cell membrane, allowing the phenolic compound to interact with intracellular targets. The substitution pattern and the presence of multiple hydroxyl groups can significantly influence the cytotoxic potency.[8][9]

Table 3: Anticancer Activity (IC50) of Alkylated Phenols against Human Cancer Cell Lines

CompoundAlkyl Substituent(s)Cell LineIC50 (µM)Reference
ResveratrolStilbene polyphenolMCF-7 (Breast)25[7]
HeLa (Cervical)40[9]
CurcuminDiferuloylmethaneMCF-7 (Breast)15[7]
HCT-116 (Colon)20N/A
Gingerol6-GingerolA549 (Lung)50N/A
PC-3 (Prostate)35N/A
CapsaicinVanillyl group with alkyl chainHT-29 (Colon)100N/A

Note: IC50 values are highly dependent on the cell line and assay conditions. Data is compiled from various literature sources.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of phenolic compounds.[10][11][12][13]

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration is proportional to the scavenging potential of the antioxidant.[10]

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or ethanol), analytical grade

  • Test compounds (alkylated phenols)

  • Positive control (e.g., Ascorbic acid, Trolox, or BHT)

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of test samples: Dissolve the alkylated phenol in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.

  • Assay:

    • In a 96-well microplate, add 20 µL of each sample dilution.

    • Add 180 µL of the DPPH working solution to each well.

    • Include a blank (20 µL methanol + 180 µL DPPH solution) and a positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the growth of the microorganism is assessed visually or by measuring the optical density. The MIC is the lowest concentration of the agent that completely inhibits visible growth.

Materials:

  • Test compounds (alkylated phenols)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microplates

  • Sterile pipette tips and tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of inoculum: Culture the test bacteria overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Preparation of compound dilutions: Prepare a stock solution of the alkylated phenol in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by alkylated phenols and a typical experimental workflow.

experimental_workflow cluster_preparation Sample & Reagent Preparation cluster_assay DPPH Assay Procedure cluster_analysis Data Analysis start Start: Obtain Alkylated Phenol prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->prep_stock prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions add_sample Add 20 µL Sample to Well prep_dilutions->add_sample prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 180 µL DPPH Solution prep_dpph->add_dpph add_sample->add_dpph incubate Incubate 30 min in Dark add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs calc_scavenging Calculate % Scavenging Activity read_abs->calc_scavenging plot_curve Plot % Scavenging vs. Concentration calc_scavenging->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 end End: Report Antioxidant Activity det_ic50->end

Caption: Experimental workflow for DPPH antioxidant assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt ikk IKK akt->ikk raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival, Angiogenesis) erk->transcription translocates to nucleus ikb IκB ikk->ikb phosphorylates nfkb NF-κB nfkb->transcription translocates to nucleus alkylated_phenol Alkylated Phenol alkylated_phenol->pi3k inhibits alkylated_phenol->ras inhibits alkylated_phenol->ikk inhibits

Caption: Alkylated phenols can inhibit key cancer signaling pathways.

References

Spectroscopic Showdown: Differentiating 2,4- and 3,5-Diethylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical products. This guide provides a detailed comparison of standard spectroscopic techniques for differentiating the structural isomers 2,4-Diethylphenol and 3,5-Diethylphenol. By leveraging the unique electronic and symmetric properties of each molecule, we can effectively distinguish between them using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

At a Glance: Key Spectroscopic Differences

The primary distinguishing feature between 2,4- and 3,5-Diethylphenol lies in their molecular symmetry. 3,5-Diethylphenol possesses a higher degree of symmetry with a C2 axis, which results in fewer unique signals in its NMR spectra compared to the asymmetric this compound. This fundamental difference is the cornerstone of their spectroscopic differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structural details of these isomers. The differences in the chemical environments of the protons and carbons in 2,4- and 3,5-Diethylphenol lead to distinct patterns in their ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

In ¹H NMR, the number of signals, their splitting patterns (multiplicity), and their integration values will be key identifiers. Due to its asymmetry, this compound will exhibit a more complex spectrum with more distinct aromatic proton signals compared to the more symmetric 3,5-Diethylphenol.

¹³C NMR Spectroscopy

Similarly, in ¹³C NMR, the number of unique carbon signals will be a clear indicator. 3,5-Diethylphenol's symmetry results in fewer aromatic carbon signals than the 2,4-isomer, where every carbon atom is in a unique chemical environment.

Table 1: Comparative ¹H and ¹³C NMR Data

Spectroscopic Feature This compound 3,5-Diethylphenol
¹H NMR
Aromatic Protons3 distinct signals2 distinct signals
Ethyl Protons (CH₂)2 distinct quartets1 quartet
Ethyl Protons (CH₃)2 distinct triplets1 triplet
Hydroxyl Proton1 broad singlet1 broad singlet
¹³C NMR
Aromatic Carbons6 distinct signals4 distinct signals
Ethyl Carbons (CH₂)2 distinct signals1 signal
Ethyl Carbons (CH₃)2 distinct signals1 signal

Infrared (IR) Spectroscopy

While IR spectroscopy is generally less definitive for isomer differentiation than NMR, subtle differences in the fingerprint region and the out-of-plane bending vibrations of the aromatic C-H bonds can provide corroborating evidence. The substitution pattern on the benzene (B151609) ring influences the frequencies of these vibrations.

Table 2: Key IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) This compound 3,5-Diethylphenol
O-H Stretch3600-3200 (broad)PresentPresent
Aromatic C-H Stretch3100-3000PresentPresent
Aliphatic C-H Stretch3000-2850PresentPresent
Aromatic C=C Bending1600-1450Multiple bandsMultiple bands
C-O Stretch1260-1180PresentPresent
Aromatic C-H Out-of-Plane Bending900-675Bands indicative of 1,2,4-trisubstitutionBands indicative of 1,3,5-trisubstitution

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While both 2,4- and 3,5-Diethylphenol have the same molecular weight (150.22 g/mol ), their fragmentation patterns upon electron ionization can differ due to the different substitution patterns, although these differences may be subtle. The primary fragmentation pathway for phenols is often the loss of an alkyl group.

Table 3: Expected Mass Spectrometry Fragmentation

Technique Feature This compound & 3,5-Diethylphenol
Electron Ionization MS (EI-MS)Molecular Ion (M⁺)m/z = 150
Major Fragmentsm/z = 135 (loss of CH₃), 121 (loss of C₂H₅)

Experimental Protocols

Accurate and reproducible data are paramount for the correct identification of isomers. Below are the standard experimental protocols for the key spectroscopic techniques.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve 5-10 mg of the phenol (B47542) sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition :

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the phenol with dry KBr powder and press it into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and compare them with known values for different substitution patterns.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.

  • Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis : Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualizing the Workflow and Logic

To further clarify the process of differentiation, the following diagrams illustrate the experimental workflow and the logical connections between the spectroscopic data and the isomeric structures.

experimental_workflow Experimental Workflow for Isomer Differentiation cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Sample Phenol Isomer Mixture (2,4- or 3,5-Diethylphenol) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Analyze NMR Spectra (Number of signals, Multiplicity) NMR->NMR_Data IR_Data Analyze IR Spectrum (Fingerprint Region) IR->IR_Data MS_Data Analyze Mass Spectrum (Fragmentation Pattern) MS->MS_Data Isomer_A This compound NMR_Data->Isomer_A Isomer_B 3,5-Diethylphenol NMR_Data->Isomer_B IR_Data->Isomer_A IR_Data->Isomer_B MS_Data->Isomer_A MS_Data->Isomer_B

Caption: Experimental Workflow for Isomer Differentiation.

logical_relationship Logical Differentiation of Diethylphenol Isomers cluster_structure Isomeric Structures cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_conclusion Conclusion Structure_A This compound (Asymmetric) H_NMR_A ¹H NMR: 3 aromatic signals Structure_A->H_NMR_A C_NMR_A ¹³C NMR: 6 aromatic C signals Structure_A->C_NMR_A IR_A C-H Bending: 1,2,4-trisubstituted pattern Structure_A->IR_A Structure_B 3,5-Diethylphenol (Symmetric, C2 axis) H_NMR_B ¹H NMR: 2 aromatic signals Structure_B->H_NMR_B C_NMR_B ¹³C NMR: 4 aromatic C signals Structure_B->C_NMR_B IR_B C-H Bending: 1,3,5-trisubstituted pattern Structure_B->IR_B Conclusion_A Identified as This compound H_NMR_A->Conclusion_A C_NMR_A->Conclusion_A Conclusion_B Identified as 3,5-Diethylphenol H_NMR_B->Conclusion_B C_NMR_B->Conclusion_B IR_A->Conclusion_A IR_B->Conclusion_B

Caption: Logical Differentiation of Diethylphenol Isomers.

Evaluating the Environmental Impact of Alkylphenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable data gap exists for the environmental impact of 2,4-Diethylphenol. In light of the limited available information, this guide provides a comparative analysis of the environmental profiles of 2,4-Dimethylphenol and other relevant alkylphenols, which can serve as potential alternatives in various industrial applications.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the ecotoxicity, biodegradability, and bioaccumulation potential of several key alkylphenol compounds. The information is presented to facilitate informed decisions on chemical selection with consideration for environmental safety.

Comparative Environmental Impact Data

The following table summarizes key environmental impact data for 2,4-Dimethylphenol and selected alternatives. The data has been compiled from various scientific sources and databases.

ChemicalCAS NumberAcute Toxicity to Fish (LC50, 96h)Acute Toxicity to Daphnia magna (EC50, 48h)Biodegradability (Half-life)Bioconcentration Factor (BCF)
2,4-Dimethylphenol 105-67-97,800 - 17,000 µg/L (Fathead Minnow, Bluegill)[1]2,100 - 2,370 µg/L3 - 22 days in water150 (Bluegill sunfish)[1]
2,6-Dimethylphenol 576-26-127,000 µg/L (Fathead Minnow)11,200 µg/LData not readily available37[2]
3,5-Dimethylphenol 108-68-9Data not readily availableData not readily availableReadily biodegradable[3]Data not readily available
Nonylphenol 84852-15-38.2 µg/L (effects on juvenile survival)[4]Data not readily availableCan persist for months or longer[5]Up to 410 in fish[4]
Octylphenol 1806-26-4Toxic to aquatic organisms[6]Data not readily availableNot easily degraded[7]Bioaccumulative[6]

Experimental Protocols

The environmental data presented in this guide are typically generated using standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data are reliable and comparable across different studies and chemicals.

Acute Toxicity Testing for Fish (OECD 203)

This test evaluates the short-term toxicity of a substance to fish.[1]

  • Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours.

  • Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Procedure: Groups of fish are exposed to a range of concentrations of the test substance. Mortalities and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.

Ready Biodegradability (OECD 301)

This set of tests determines the potential for a chemical to be readily biodegradable under aerobic conditions.[8]

  • Principle: A small amount of the test substance is dissolved in a mineral medium and inoculated with microorganisms from a source like sewage treatment plant effluent.

  • Procedure: The test is run for 28 days in the dark to prevent photodegradation. The extent of biodegradation is measured by monitoring the disappearance of the chemical (e.g., by measuring dissolved organic carbon) or the amount of carbon dioxide produced.

  • Endpoint: A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period (typically >60% of theoretical CO2 production or >70% removal of dissolved organic carbon).

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)

This test assesses the potential for a chemical to accumulate in fish from the surrounding water or through their diet.[6][9]

  • Principle: The test consists of two phases: an uptake phase and a depuration (elimination) phase.

  • Test Organisms: Species such as Zebrafish or Rainbow Trout are commonly used.

  • Procedure:

    • Uptake Phase: Fish are exposed to a constant concentration of the test substance in the water for a defined period (e.g., 28 days).

    • Depuration Phase: The fish are then transferred to clean water and the rate at which the substance is eliminated from their tissues is monitored.

  • Endpoint: The key endpoint is the Bioconcentration Factor (BCF), which is the ratio of the concentration of the chemical in the fish to its concentration in the water at steady state. A higher BCF indicates a greater potential for bioaccumulation.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the standardized OECD testing protocols described above.

OECD_203_Workflow cluster_prep Preparation cluster_exposure Exposure Phase (96 hours) cluster_analysis Data Analysis A Prepare Test Solutions (Range of Concentrations) C Introduce Fish to Test Solutions A->C B Acclimate Test Fish B->C D Monitor Mortalities and Sublethal Effects at 24, 48, 72, 96h C->D E Calculate LC50 Value D->E

OECD 203: Acute Fish Toxicity Test Workflow

OECD_301_Workflow cluster_setup Test Setup cluster_incubation Incubation (28 days) cluster_evaluation Evaluation A Prepare Mineral Medium B Add Test Substance A->B C Inoculate with Microorganisms B->C D Incubate in the Dark (Aerobic Conditions) C->D E Measure Degradation (e.g., CO2 evolution or DOC removal) D->E F Determine Percentage Degradation Over Time E->F G Assess Against 'Readily Biodegradable' Criteria F->G

OECD 301: Ready Biodegradability Test Workflow

OECD_305_Workflow cluster_uptake Uptake Phase cluster_depuration Depuration Phase cluster_analysis_305 Data Analysis A Expose Fish to Constant Concentration of Test Substance B Sample Fish and Water Periodically A->B C Transfer Fish to Clean Water B->C End of Uptake Phase E Analyze Chemical Concentration in Fish and Water Samples B->E D Sample Fish Periodically C->D D->E F Calculate Bioconcentration Factor (BCF) E->F

OECD 305: Bioaccumulation in Fish Test Workflow

References

Safety Operating Guide

Navigating the Safe Disposal of 2,4-Diethylphenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2,4-Diethylphenol, a compound that necessitates careful management as hazardous waste. Adherence to these protocols is critical for personnel safety and environmental protection.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). Based on data for similar phenolic compounds, this compound is expected to be toxic and corrosive.

Essential PPE includes:

  • Chemical-resistant gloves (e.g., butyl rubber or neoprene)

  • Safety goggles and a face shield

  • A fully buttoned laboratory coat

  • In situations with a risk of splashing, a chemical-resistant apron should be worn.[1]

All handling of this compound and its waste should be conducted within a well-ventilated chemical fume hood to prevent inhalation of vapors.[1]

Quantitative Data Summary

The following table summarizes key quantitative and classification information pertinent to the safe handling and disposal of phenolic compounds, which should be considered applicable to this compound in the absence of specific data.

ParameterValue/GuidelineNotes
RCRA Waste Code Likely U101 (for the similar 2,4-Dimethylphenol)[2]The Resource Conservation and Recovery Act (RCRA) classifies this as a U-series waste.
Sewer Disposal Strictly Prohibited[2][3][4]Phenolic compounds are toxic to aquatic life and must not enter drains.[5][6]
Spill Isolation (Small Liquid Spill) At least 50 meters (150 feet) in all directions[2]This is a precautionary distance for similar compounds.
Spill Isolation (Small Solid Spill) At least 25 meters (75 feet) in all directions[2]This is a precautionary distance for similar compounds.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. The following protocol outlines the necessary steps from waste generation to final pickup.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste : All solutions and materials contaminated with this compound must be treated as hazardous waste.[1][7]

  • Segregate Waste Streams : Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan. It is incompatible with strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[2][8]

Step 2: Proper Containerization
  • Select an Appropriate Container : Use a compatible, leak-proof container with a secure screw-top cap.[2] The original container is often a suitable choice.[2] Do not use metal containers, as phenols can be corrosive to some metals.[3]

  • Inspect Container : Ensure the container is in good condition, free from cracks or deterioration.[9]

  • Securely Close : Keep the waste container tightly closed at all times, except when adding waste.[9]

Step 3: Labeling
  • Affix Hazardous Waste Label : Clearly label the waste container with the words "Hazardous Waste."[2][9]

  • Identify Contents : Specify the chemical name "this compound" and the approximate concentration and volume.[9] Include all constituents if it is a mixed waste stream.[9]

Step 4: Storage
  • Designated Accumulation Area : Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[2]

  • Safe Storage Conditions : The storage area should be cool, well-ventilated, and away from sources of ignition, as phenolic compounds can be combustible.[1][2] Store containers at or below eye level.[1]

  • Segregate Incompatibles : Ensure the container is stored separately from incompatible materials.[9]

Step 5: Arranging for Disposal
  • Contact EHS : Notify your institution's Environmental Health and Safety (EHS) department or equivalent to schedule a hazardous waste pickup.[2]

  • Complete Paperwork : Fill out any required hazardous waste pickup request forms, accurately detailing the contents of the container.[9]

Step 6: Spill and Contamination Cleanup
  • Treat as Hazardous Waste : All materials used to clean up a this compound spill (e.g., absorbent pads, contaminated gloves, and clothing) must also be disposed of as hazardous waste.[2][7]

  • Containment : For liquid spills, use an inert absorbent material like vermiculite, dry sand, or diatomaceous earth to soak up the chemical.[2][7] For solid spills, carefully sweep the material to avoid generating dust.[2]

  • Package and Label : Collect the cleanup debris in a suitable, leak-proof container, and label it as "Hazardous Waste" with a description of the contents (e.g., "this compound spill debris").[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

G cluster_prep Preparation & Handling cluster_waste_handling Waste Handling & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate from Incompatible Waste fume_hood->segregate containerize Use Compatible, Leak-Proof Container segregate->containerize label_waste Label Container: 'Hazardous Waste' & Chemical Name containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs paperwork Complete Hazardous Waste Pickup Form contact_ehs->paperwork end End: Waste Collected by EHS paperwork->end contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_debris Collect Contaminated Debris contain_spill->collect_debris collect_debris->containerize

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.